Norlichexanthone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,3,6-trihydroxy-8-methylxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHBCDRWFMXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174777 | |
| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20716-98-7 | |
| Record name | Norlichexanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Norlichexanthone: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norlichexanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery and origin of this compound, catering to researchers, scientists, and professionals in drug development. The document outlines the seminal discoveries, delves into its natural sources, primarily fungi and lichens, and elucidates its biosynthetic pathway. Furthermore, it presents detailed experimental protocols for its isolation and characterization, supported by quantitative data and spectroscopic analysis. Visual representations of key processes are provided through signaling pathway and workflow diagrams generated using Graphviz, offering a clear and comprehensive understanding of this promising bioactive compound.
Discovery and Natural Origin
This compound (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one) is a secondary metabolite found in a variety of fungal species, including those living in symbiotic association as lichens. While the precise first discovery in a natural source is not definitively documented in readily available literature, early research and subsequent studies have identified its presence in numerous organisms.
Notably, this compound has been isolated from various fungi, including endolichenic fungi and species of the genus Penicillium[1]. Endolichenic fungi, which reside within the thalli of lichens, have emerged as a significant source of this compound. For instance, an endolichenic fungus isolated from the lichen Pertusaria laeviganda has been shown to produce this compound[2][3]. It has also been reported in Penicillium canescens, Penicillium griseofulvum, and Wardomyces anomalus[4]. The production of this compound by a range of non-lichenized fungi, such as Penicillium patulum, and endolichenic fungi like Ulocladium sp., highlights the compound's widespread occurrence within the fungal kingdom[1].
Biosynthesis of this compound
The biosynthesis of this compound in fungi and lichens proceeds through the polyketide pathway[5][6]. This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic xanthone scaffold.
The key steps in the biosynthesis of this compound are:
-
Polyketide Chain Formation: The process is initiated by a type III polyketide synthase (PKS)[7][8]. This enzyme catalyzes the condensation of one molecule of a starter CoA ester (often acetyl-CoA) with multiple molecules of malonyl-CoA to form a linear polyketide chain.
-
Benzophenone Intermediate Formation: The polyketide chain undergoes intramolecular cyclization and aromatization reactions to form a key intermediate, a benzophenone derivative[7][8].
-
Oxidative Cyclization: The benzophenone intermediate then undergoes an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase, to form the tricyclic xanthone core.
-
Tailoring Reactions: Subsequent tailoring reactions, such as hydroxylation and methylation, lead to the final structure of this compound.
Experimental Protocols
The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. The following protocol is based on the methodology described by Kawakami et al. (2019) for the isolation of this compound from an endolichenic fungus[2][3].
Fungal Culture and Extraction
-
Cultivation: The endolichenic fungus is cultured in a suitable liquid medium (e.g., 2% malt extract and 0.2% yeast extract) in Erlenmeyer flasks. The cultures are incubated for a period of 3 weeks to allow for sufficient growth and production of secondary metabolites[2].
-
Harvesting and Drying: The fungal mycelia are harvested by filtration and subsequently dried.
-
Extraction: The dried fungal mass (e.g., 10.7 g) is immersed in methanol at room temperature overnight to extract the secondary metabolites. The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract (e.g., 2.5 g)[3].
Chromatographic Purification
-
Column Chromatography (Initial Separation): The crude methanol extract is subjected to column chromatography on a silica gel stationary phase (e.g., Wakogel® C-200). Elution is performed with a stepwise gradient of chloroform and methanol (e.g., from 19:1 to 0:1 v/v) to yield several fractions[3].
-
Further Fractionation: Fractions showing promising activity or containing the target compound are further purified. For instance, a fraction can be subjected to another round of column chromatography with a more refined gradient system[2].
-
Thin-Layer Chromatography (TLC): The fractions are monitored by thin-layer chromatography (TLC) on silica gel plates to identify the presence of this compound. The compound can be visualized under UV light.
-
Final Purification: The fraction containing the highest concentration of this compound is subjected to a final purification step, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound (e.g., 1 mg of this compound)[2].
Data Presentation
Quantitative Data from Isolation
The following table summarizes the quantitative data from a representative isolation of this compound from an endolichenic fungus as described by Kawakami et al. (2019)[2][3].
| Stage | Starting Material | Eluent/Method | Yield |
| Extraction | 10.7 g dried fungus | Methanol | 2.5 g crude extract |
| Column Chromatography (Fr. 1) | 2.5 g crude extract | Chloroform:Methanol (19:1) | 418 mg |
| Column Chromatography (Fr. 11) | 2.5 g crude extract | Chloroform:Methanol (0:1) | 113 mg |
| Further Chromatography (Fr. 1-11) | 418 mg (Fr. 1) | Chloroform:Methanol (0:1) | 37 mg |
| Final Purification | 37 mg (Fr. 1-11) | TLC (Water:Methanol, 1:9) | 1 mg pure this compound |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in Methanol-d4)[2]
| Position | 1H NMR (δ, ppm, J in Hz) | 13C NMR (δ, ppm) |
| 1 | - | 162.5 |
| 2 | 6.25 (d, J=2.4) | 98.8 |
| 3 | - | 165.2 |
| 4 | 6.20 (d, J=2.4) | 94.2 |
| 4a | - | 158.1 |
| 5 | 6.75 (d, J=8.8) | 116.5 |
| 6 | - | 145.8 |
| 7 | 6.65 (d, J=8.8) | 107.9 |
| 8 | - | 138.9 |
| 8a | - | 105.7 |
| 9 | - | 183.5 |
| 9a | - | 103.8 |
| 8-CH3 | 2.80 (s) | 22.1 |
Table 3: Mass Spectrometry Data for this compound [3][4]
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-ESI-MS | Negative | [M-H]- 257.0455 | Not explicitly detailed in the source |
| HR-ESI-MS | Positive | [M+H]+ 259.0601 | 151.0481, 185.0709 |
Conclusion
This compound stands as a compelling natural product with a rich chemical and biological profile. Its discovery from fungal sources, particularly endolichenic fungi, opens avenues for biotechnological production and further investigation into its therapeutic potential. The well-defined polyketide biosynthetic pathway provides a roadmap for potential synthetic biology approaches to enhance its yield or generate novel analogs. The detailed experimental protocols for its isolation and comprehensive spectroscopic data presented in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this intriguing xanthone. This document provides a solid foundation for further research and development efforts centered on this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C14H10O5 | CID 5281657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 8. resource.aminer.org [resource.aminer.org]
The Quest for Norlichexanthone: A Technical Guide to its Natural Origins and Isolation
For Immediate Release
[City, State] – For researchers, scientists, and professionals in drug development, the pursuit of novel bioactive compounds is a constant endeavor. Norlichexanthone, a xanthone derivative, has garnered significant interest for its potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources: A Microbial Treasure
This compound is a secondary metabolite primarily produced by various fungi and lichens. Understanding these natural reservoirs is the first step in harnessing this promising compound.
Fungal Sources:
A diverse array of fungi, including endophytic, endolichenic, and soil-dwelling species, have been identified as producers of this compound and related xanthones. Notable fungal genera include:
-
Penicillium : Several species within this ubiquitous genus, such as Penicillium canescens and Penicillium griseofulvum, are known to synthesize this compound.
-
Aspergillus : Species like Aspergillus sp. have been shown to produce a variety of xanthones, including this compound.
-
Wardomyces anomalus : This fungus has been specifically cited as a source of this compound.
-
Endolichenic Fungi: These fungi reside within the thalli of lichens and are a rich source of bioactive compounds. An endolichenic fungus isolated from Pertusaria laeviganda has been demonstrated to produce this compound.
Lichen Sources:
Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are well-established producers of a vast array of secondary metabolites, including a variety of xanthones. While specific lichens are known to contain complex mixtures of xanthones, the isolation of this compound often involves the culture of the lichen's fungal partner (mycobiont) or the associated endolichenic fungi.
Isolation and Purification: From Raw Extract to Pure Compound
The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by chromatographic purification. The following sections provide detailed experimental protocols based on established methodologies.
Experimental Protocol 1: Isolation from Fungal Culture (Endolichenic Fungus from Pertusaria laeviganda)
This protocol details the isolation of this compound from a cultured endolichenic fungus.
1. Fungal Culture:
-
Inoculation: The endolichenic fungus is cultured on a solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar.
-
Incubation: The culture is maintained in the dark at 15°C.
-
Liquid Culture: For large-scale production, the fungus is transferred to a 500-mL Erlenmeyer flask containing 200 mL of liquid medium (2% malt extract and 0.2% yeast extract) and incubated for 3 weeks.
2. Extraction:
-
The fungal biomass is dried, and 10.7 g of the dried fungus is immersed in methanol at room temperature overnight.
-
The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract (2.5 g).
3. Chromatographic Purification:
-
Column Chromatography: The crude methanol extract is subjected to column chromatography on a Wakogel® C-200 column.
-
Elution Gradient: The column is eluted with a stepwise gradient of chloroform and methanol as follows:
-
Fraction 1: Chloroform-Methanol (19:1)
-
Fraction 2: Chloroform-Methanol (9:1)
-
Fraction 3: Chloroform-Methanol (4:1)
-
Fraction 4: Chloroform-Methanol (7:3)
-
Fraction 5: Chloroform-Methanol (3:2)
-
Fraction 6: Chloroform-Methanol (1:1)
-
Fraction 7: Chloroform-Methanol (2:3)
-
Fraction 8: Chloroform-Methanol (3:7)
-
-
Fraction Analysis: Each fraction is analyzed by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Further Purification: Fractions containing the target compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.
Experimental Protocol 2: General Protocol for Isolation of Xanthones from a Soil Fungus (Penicillium sp.)
This protocol provides a general workflow for the isolation of xanthones from a soil-derived Penicillium species.
1. Fungal Fermentation and Extraction:
-
The Penicillium sp. is cultured on a suitable solid or liquid medium.
-
The fungal culture is extracted with a solvent such as ethyl acetate to obtain a crude extract.
2. Multi-Step Chromatographic Purification:
-
Step 1: Silica Gel Column Chromatography:
-
The crude extract is applied to a silica gel column.
-
The column is eluted with a gradient of petroleum and acetone (from 100:0 to 0:100) to yield several fractions.
-
-
Step 2: Medium-Pressure Liquid Chromatography (MPLC) on ODS:
-
Fractions enriched with xanthones are further purified by MPLC on an ODS (octadecylsilane) column.
-
A gradient of methanol and water (e.g., from 20:80 to 100:0) is used for elution.
-
-
Step 3: Semipreparative MPLC on ODS:
-
The final purification is achieved using semipreparative MPLC on an ODS column.
-
An isocratic or gradient elution with acetonitrile and water (e.g., 59% CH3CN–H2O) is employed to isolate the pure xanthone compounds.
-
Quantitative Data on Secondary Metabolite Yields from Fungi
While specific yield data for this compound from various sources is not always readily available in the literature, the following table provides a summary of reported yields for related xanthones and other secondary metabolites from fungal cultures. This data offers a valuable quantitative context for researchers planning isolation studies.
| Compound | Fungal Source | Fermentation Method | Yield | Reference |
| Xanthomegnin | Penicillium viridicatum | Solid-state on rice | 440 mg/kg of rice | [1] |
| Physcion | Aspergillus chevalieri | Submerged fermentation | up to 85.2 mg/L | |
| Chitosan | Aspergillus niger | Solid-state fermentation | 17.053 g/kg dry substrate | |
| Chitosan | Aspergillus niger | Submerged fermentation | 0.8455 g/L | |
| New Xanthone | Penicillium sp. | Solid culture | 10 mg from crude extract | |
| Steroids | Penicillium levitum | Liquid culture | 3.0 - 10.0 mg from crude extract |
Visualizing the Process and a Potential Mechanism of Action
To further aid in the understanding of the isolation process and a potential biological pathway influenced by this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and purification of this compound.
Caption: this compound's influence on the adiponectin signaling pathway.
This technical guide serves as a foundational resource for the scientific community, providing both the theoretical knowledge and practical methodologies necessary for the successful isolation and study of this compound. The continued investigation of this and other natural products holds immense promise for the future of drug discovery and development.
References
An In-depth Technical Guide to Norlichexanthone Derivatives and Analogues for Researchers and Drug Development Professionals
An Introduction to Norlichexanthone and Its Therapeutic Potential
This compound, a naturally occurring xanthone, and its derivatives have emerged as a promising class of compounds in drug discovery. Xanthones, characterized by their tricyclic xanthen-9-one core, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying signaling pathways of this compound derivatives and analogues, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the condensation of appropriately substituted phenols and benzoic acid derivatives. A common and effective method is the Grover, Shah, and Shah reaction, which utilizes a benzophenone intermediate.
A general synthetic approach involves the condensation of an orsellinate ester with phloroglucinol or its derivatives. For instance, the total synthesis of several chlorine-containing derivatives of this compound has been achieved through the condensation of a substituted methyl or ethyl orsellinate with phloroglucinol or 2-chlorophloroglucinol in a high-boiling solvent like diphenyl ether.[1][2]
Another established method for synthesizing the xanthone core is the cyclodehydration of 2,2'-dihydroxybenzophenones. Furthermore, chloro-substituted hydroxyxanthones can be prepared through the cyclodehydration of acid derivatives and substituted phenols using Eaton's reagent, followed by chlorination with N-chlorosuccinimide (NCS).[3]
Representative Experimental Protocol: Synthesis of a Chlorinated this compound Derivative
This protocol is a representative example for the synthesis of a chlorinated this compound derivative, based on established methods.[3][4]
Step 1: Synthesis of the Hydroxyxanthone Intermediate
-
To a solution of a suitable benzoic acid derivative (1 equivalent) and a substituted phloroglucinol (1 equivalent) in a round-bottom flask, add Eaton's reagent (P₂O₅/MeSO₃H).
-
Heat the reaction mixture to 80°C and stir for 3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the hydroxyxanthone intermediate.
Step 2: Chlorination of the Hydroxyxanthone
-
Dissolve the hydroxyxanthone intermediate (1 equivalent) in ethanol in a round-bottom flask.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents), p-toluenesulfonic acid (catalytic amount), and sodium chloride.
-
Stir the mixture at 40°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired chloro-substituted this compound derivative.
Biological Activities of this compound Derivatives
This compound and its analogues have demonstrated a spectrum of biological activities, making them attractive candidates for further investigation in drug development.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of xanthone derivatives against various cancer cell lines. The planar structure of the xanthone core allows for intercalation with DNA, potentially contributing to their anticancer effects.
Anti-inflammatory Activity
Xanthone derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, some flavonoids, which share structural similarities with xanthones, have shown potent topical anti-inflammatory activity, with luteolin exhibiting an ID50 of 0.3 µmol/cm² in a croton oil-induced dermatitis model.[5]
Antioxidant Activity
The antioxidant potential of this compound derivatives is another area of significant interest. The presence of hydroxyl groups on the xanthone scaffold contributes to their radical scavenging activity.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various xanthone derivatives.
Table 1: Anticancer Activity of Xanthone Derivatives (IC50 values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | HeLa | 8.63 | [6] |
| This compound Derivative 2 | LS174 | 10.17 | [6] |
| This compound Derivative 3 | A549 | 12.15 | [6] |
| Pristimerin | LM3 | 5 | [7] |
| Pristimerin | LP07 | 5 | [7] |
| Plumbagin | KYSE150 | 6.4 | [7] |
| Plumbagin | KYSE450 | 8.0 | [7] |
Table 2: Anti-inflammatory Activity of a Related Flavonoid
| Compound | Assay | ID50 (µmol/cm²) | Reference |
| Luteolin | Croton oil-induced dermatitis | 0.3 | [5] |
Table 3: Antioxidant Activity of this compound Analogues (IC50 values)
| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |
| Glehnia littoralis Extract (Jeju) | ABTS+ | 6.69 | [8] |
| Glehnia littoralis Extract (Jeju) | DPPH | 10.26 | [8] |
| Glehnia littoralis Extract (Chungnam) | ABTS+ | 7.66 | [8] |
| Glehnia littoralis Extract (Chungnam) | DPPH | 18.08 | [8] |
Signaling Pathways Modulated by this compound Derivatives
The biological effects of this compound and its analogues are mediated through their interaction with various cellular signaling pathways. Two key pathways that have been implicated are the Nrf2/ARE and PPARγ signaling pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. Xanthones have been shown to modulate this pathway, thereby enhancing the cell's ability to combat oxidative stress.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Lichen Xanthones | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Topical anti-inflammatory activity of flavonoids and a new xanthone from Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Norlichexanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Norlichexanthone (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one), a naturally occurring xanthone derivative. Due to the limited availability of a complete, tabulated set of nuclear magnetic resonance (NMR) and ultraviolet (UV) data for this compound in the public domain, this guide presents mass spectrometry (MS) data for this compound and detailed NMR and UV data for the closely related compound, Lichexanthone (1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one), for comparative and illustrative purposes.
Mass Spectrometry (MS) Data of this compound
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data obtained can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Table 1: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| ESI- | 257.0455 | [M-H]⁻ (Calculated for C₁₄H₉O₅) |
Spectroscopic Data of Lichexanthone (for comparison)
Lichexanthone is a structurally similar xanthone, and its spectroscopic data provides a valuable reference for understanding the spectral characteristics of the xanthone scaffold.
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data for Lichexanthone
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 162.1 |
| 1-OH | 13.39 (s) | - |
| 2 | 6.29 (d, J = 2.1 Hz) | 96.8 |
| 3 | - | 166.5 |
| 3-OCH₃ | 3.86 (s) | 55.6 |
| 4 | 6.32 (d, J = 2.1 Hz) | 92.2 |
| 4a | - | 157.0 |
| 5 | 6.67 (d, J = 2.06 Hz) | 106.9 |
| 6 | - | 159.5 |
| 6-OCH₃ | 3.89 (s) | 56.1 |
| 7 | 6.65 (d, J = 2.04 Hz) | 115.8 |
| 8 | - | 143.9 |
| 8-CH₃ | 2.84 (s) | 24.0 |
| 8a | - | 111.9 |
| 9 | - | 182.4 |
| 9a | - | 104.2 |
s = singlet, d = doublet, J = coupling constant in Hertz
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as xanthones.
Table 3: UV-Vis Absorption Maxima (λmax) for Lichexanthone
| Solvent | λmax (nm) |
| Methanol | 244, 253, 341 |
Experimental Protocols
The following are general experimental protocols for obtaining spectroscopic data for xanthone compounds.
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for polar compounds like xanthones. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. The analysis is often coupled with a separation technique like liquid chromatography (LC-MS).
UV-Vis spectra are recorded on a spectrophotometer. The sample is dissolved in a UV-transparent solvent, such as methanol or ethanol, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Norlichexanthone: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone, has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for pharmaceutical or therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to conduct robust solubility and stability studies on this compound. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats essential for its characterization. The guide is intended to equip researchers with the necessary framework to generate reliable data for formulation development, analytical method development, and regulatory submissions.
Solubility Profile of this compound
A comprehensive solubility profile is critical for developing viable formulations and predicting in vivo behavior. The following sections detail the experimental protocols to determine the solubility of this compound in various solvent systems.
Quantitative Solubility Data
The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development. The data should be presented in a clear and concise tabular format to allow for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Water (pH 7.4) | Data not available | Data not available | Shake-Flask Method |
| Phosphate Buffer (pH 7.4) | Data not available | Data not available | Shake-Flask Method |
| 0.1 M HCl (pH 1.2) | Data not available | Data not available | Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available | Shake-Flask Method |
| Ethanol | Data not available | Data not available | Shake-Flask Method |
| Methanol | Data not available | Data not available | Shake-Flask Method |
| Acetonitrile | Data not available | Data not available | Shake-Flask Method |
| Polyethylene Glycol 400 (PEG 400) | Data not available | Data not available | Shake-Flask Method |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) | Method of Determination |
| 2.0 | Glycine-HCl | Data not available | Shake-Flask Method |
| 4.5 | Acetate | Data not available | Shake-Flask Method |
| 6.8 | Phosphate | Data not available | Shake-Flask Method |
| 7.4 | Phosphate | Data not available | Shake-Flask Method |
| 9.0 | Borate | Data not available | Shake-Flask Method |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system with a validated quantitative method for this compound
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in mg/mL or other appropriate units.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile of this compound
Stability testing is crucial to determine the intrinsic stability of this compound and to identify potential degradation products. Forced degradation studies are performed under more severe conditions than accelerated stability studies to provide insight into the degradation pathways.[2]
Forced Degradation Study Data
The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation and the formation of any significant degradation products.
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameters | Duration | % Degradation of this compound | No. of Degradation Products | Observations |
| Hydrolytic | |||||
| Acidic | 0.1 M HCl | 24, 48, 72 hours | Data not available | Data not available | Color change, precipitate, etc. |
| Basic | 0.1 M NaOH | 2, 4, 8 hours | Data not available | Data not available | Color change, precipitate, etc. |
| Neutral | Purified Water | 72 hours | Data not available | Data not available | Color change, precipitate, etc. |
| Oxidative | 3% H₂O₂ | 24 hours | Data not available | Data not available | Color change, precipitate, etc. |
| Thermal | 80°C (Solid State) | 48 hours | Data not available | Data not available | Physical appearance change |
| 60°C (Solution) | 24 hours | Data not available | Data not available | Color change, precipitate, etc. | |
| Photolytic | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux hours, UV-A energy ≥ 200 watt hours/m² | Data not available | Data not available | Color change, physical change |
Experimental Protocols for Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
A control sample, protected from stress, should be analyzed concurrently.
Specific Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently if no degradation is observed.
-
Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water and heat at 60-80°C.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation (Solid State): Place the solid drug powder in a petri dish and expose it to high temperature (e.g., 80°C) in a hot air oven.
-
Thermal Degradation (Solution): Heat the drug solution at a high temperature (e.g., 60°C).
-
Photostability: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[3] A dark control should be maintained to exclude thermal degradation.
Caption: Workflow for a Forced Degradation Study of this compound.
Stability-Indicating Analytical Method
A crucial component of stability studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate, detect, and quantify this compound in the presence of its degradation products and any excipients.
Recommended HPLC Method Parameters (Starting Point)
The following parameters can be used as a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be necessary.
Table 4: Proposed HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Elution | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV-Vis Diode Array Detector (DAD) to identify a suitable wavelength (e.g., based on the UV spectrum of this compound) |
| Injection Volume | 10-20 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This technical guide provides a framework for conducting comprehensive solubility and stability studies of this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and methodologies presented here for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method will enable researchers to generate the critical data required for advancing their research and development activities. Adherence to these established scientific principles and regulatory guidelines will ensure the quality and reliability of the data generated, forming a solid foundation for future formulation and drug development efforts.
References
Preliminary Mechanistic Insights into Norlichexanthone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone, has emerged as a molecule of interest in biomedical research. Preliminary studies suggest its involvement in key cellular processes, indicating potential therapeutic applications. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, focusing on its effects on adipogenesis, potential anticancer activities, and antioxidant properties. Due to the nascent stage of research on this specific compound, this document also draws upon the broader activities of the xanthone class to infer plausible mechanisms, while clearly distinguishing established data for this compound from hypothesized pathways.
Effects on Adipocyte Differentiation and Adiponectin Secretion
The most definitive research on this compound's mechanism of action comes from studies on adipocytes. Work by Ikeda et al. (2011) has demonstrated that this compound promotes adipogenesis and enhances the expression and secretion of adiponectin in ST-13 preadipocytes.
Quantitative Data Summary
Currently, publicly available literature lacks specific quantitative data such as IC50 values or dose-response curves with precise measurements for this compound's effects. The following table summarizes the qualitative findings.
| Biological Process | Cell Line | Observed Effect | Method of Detection | Citation |
| Adipocyte Differentiation | ST-13 preadipocytes | Induced adipogenesis | Oil Red O Staining | [1] |
| Adiponectin Secretion | ST-13 adipocytes | Enhanced secretion of adiponectin protein | Western Blot Analysis | [1] |
| Adiponectin mRNA Expression | ST-13 adipocytes | Increased mRNA expression of adiponectin | Not specified | [1] |
| PPARγ Agonism | Not specified | Unlikely to be a direct agonist | Luciferase Reporter Assay | [1] |
Experimental Protocols
1.2.1. Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol is a general method for assessing adipocyte differentiation by staining intracellular lipid droplets.
-
Cell Culture: Plate preadipocytes (e.g., ST-13 cells) in a suitable culture vessel and grow to confluence.
-
Induction of Differentiation: Induce differentiation by treating the cells with a differentiation-inducing medium, which may contain agents like insulin, dexamethasone, and IBMX. This compound would be added at desired concentrations during this phase.
-
Fixation: After the desired incubation period (typically several days), wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least one hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the cells to dry completely. Add Oil Red O working solution (typically 0.3-0.5% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.
-
Washing and Visualization: Remove the staining solution and wash the cells with water until the excess stain is removed. The intracellular lipid droplets will be stained red and can be visualized by light microscopy.
-
Quantification (Optional): To quantify the extent of differentiation, the stained lipid droplets can be eluted with 100% isopropanol, and the absorbance of the eluate can be measured at approximately 500 nm.[2][3][4][5]
1.2.2. Western Blot for Adiponectin Secretion
This is a standard protocol to detect the presence and relative abundance of secreted adiponectin in the cell culture medium.
-
Sample Collection: Collect the culture medium from this compound-treated and control adipocytes.
-
Protein Concentration: Concentrate the proteins in the medium, for example, by using centrifugal filter units. Determine the total protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for adiponectin.[6][7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of adiponectin.[9][10]
1.2.3. PPARγ Luciferase Reporter Assay
This assay is used to determine if a compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or COS-7) with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.[11][12][13]
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.
-
Cell Lysis: After incubation, lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity, which is proportional to the activation of PPARγ. Measure the Renilla luciferase activity for normalization.
-
Data Analysis: Calculate the fold activation of PPARγ by dividing the normalized luciferase activity of treated cells by that of untreated cells.[14][15][16]
Signaling Pathway
This compound enhances adiponectin expression, but it does not appear to act as a direct agonist of PPARγ, a key transcription factor in adipogenesis. This suggests that this compound may act on upstream signaling pathways that regulate adiponectin gene expression. The exact mechanism remains to be elucidated.
Potential Anticancer Mechanisms
While specific studies on the anticancer mechanism of this compound are limited, the broader class of xanthones is known to exhibit anticancer properties through the induction of apoptosis and cell cycle arrest.
Plausible Signaling Pathways
Based on studies of other xanthones, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the regulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Xanthones have also been shown to induce cell cycle arrest. This could occur through the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Experimental Protocols
2.2.1. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[1][17][18][19]
2.2.2. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[20][21][22][23]
2.2.3. Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Cell Lysis: Lyse this compound-treated cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3).
-
Incubation: Incubate to allow the caspase to cleave the substrate.
-
Detection: Measure the fluorescence or absorbance, which is proportional to the caspase activity.[24][25][26][27][28]
Antioxidant Activity
Experimental Protocols
3.1.1. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: Prepare a fluorescein solution, a free radical initiator (AAPH), and Trolox standards.
-
Assay: In a microplate, mix the sample (this compound) with the fluorescein solution and incubate. Add AAPH to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence decay over time. The antioxidant capacity is determined by comparing the protection of fluorescein by the sample to that of Trolox.[29][30]
3.1.2. 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
-
Reaction Mixture: Mix different concentrations of this compound with a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark.
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging activity.[30][31]
Summary and Future Directions
The preliminary evidence suggests that this compound's primary characterized mechanism of action is the promotion of adipogenesis and adiponectin secretion, independent of direct PPARγ agonism. Its potential as an anticancer agent is inferred from the known activities of the xanthone class, which include the induction of apoptosis and cell cycle arrest. Furthermore, its chemical structure suggests it may possess antioxidant properties.
To advance the understanding of this compound's therapeutic potential, future research should focus on:
-
Quantitative analysis of its effects on cancer cell viability (IC50 values across various cell lines).
-
Elucidation of the specific signaling pathways modulated by this compound in both adipocytes and cancer cells, including the identification of its direct molecular targets.
-
In-depth investigation of its effects on the expression and activity of key regulatory proteins in apoptosis and cell cycle progression.
-
Quantitative assessment of its antioxidant capacity using standardized assays.
This technical guide provides a foundational overview based on the current limited literature. Further rigorous investigation is required to fully delineate the mechanisms of action of this compound and to validate its potential as a therapeutic agent.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 4. Oil Red O Staining [protocols.io]
- 5. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 6. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adiponectin (C45B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Adiponectin Polyclonal Antibody (PA1-054) [thermofisher.com]
- 9. Isolation and Quantitation of Adiponectin Higher Order Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 21. corefacilities.iss.it [corefacilities.iss.it]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. mpbio.com [mpbio.com]
- 29. researchgate.net [researchgate.net]
- 30. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
Norlichexanthone: A Comprehensive Technical Review of Its Synthesis, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone found in various lichens and fungi, has garnered significant scientific interest due to its diverse and promising biological activities.[1][2][3] This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Synthesis of this compound
The total synthesis of this compound and its derivatives has been achieved through several methods, with a key strategy involving the Smiles rearrangement.[4] A common approach utilizes the condensation of an appropriately substituted orsellinate ester with phloroglucinol or a derivative thereof.[5]
General Synthetic Protocol via Smiles Rearrangement
A prevalent method for synthesizing the this compound scaffold involves the reaction of a substituted orsellinate ester with phloroglucinol in a high-boiling point solvent like diphenyl ether.[5] The following protocol outlines a general procedure based on reported syntheses of related xanthones.
Materials:
-
Substituted methyl or ethyl orsellinate
-
Phloroglucinol
-
Diphenyl ether
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/light petroleum)
Procedure:
-
A mixture of the orsellinate ester (1 equivalent) and phloroglucinol (1.1 equivalents) is refluxed in diphenyl ether.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the diphenyl ether is removed under reduced pressure or by steam distillation.
-
The residue is then subjected to purification by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in light petroleum, to yield the desired this compound derivative.[5]
Biological Activities of this compound
This compound exhibits a range of biological activities, including adiponectin secretion enhancement, antioxidant effects, and antimicrobial and cytotoxic properties.
Adiponectin Secretion and Expression
This compound has been shown to promote the secretion and expression of adiponectin in cultured adipocytes.[6] Adiponectin is an important hormone with insulin-sensitizing, anti-diabetic, and anti-atherogenic properties.[6] Studies have demonstrated that this compound induces adipogenesis and increases the mRNA expression of adiponectin and other markers of adipocyte differentiation, such as fatty acid-binding protein and PPARγ.[6]
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. While its activity in the DPPH scavenging assay was found to be lower than ascorbic acid, it exhibited significant antioxidant activity in the Oxygen Radical Absorbance Capacity (ORAC) assay, comparable to that of ascorbic acid.[7]
Antimicrobial and Antitumor Activities
This compound has demonstrated notable antimicrobial and antitumor activities. It has been shown to reduce the expression of virulence genes and biofilm formation in Staphylococcus aureus.[7] Furthermore, various studies have reported the cytotoxic effects of this compound and its derivatives against several cancer cell lines.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of this compound.
| Activity | Assay | Test System | Result | Reference |
| Antioxidant | DPPH Scavenging | Chemical | IC50 > 200 µM | [7] |
| Antioxidant | ORAC | Chemical | Comparable to ascorbic acid | [7] |
| Antimicrobial Activity | Organism | Result (MIC) | Reference |
| Antibacterial | Staphylococcus aureus | 5 µg/mL (reduces RNAIII expression) | [7] |
| Antitumor Activity | Cell Line | Result (IC50) | Reference |
| Various Cancer Cell Lines | - | Data not consistently reported in the provided search results | - |
Detailed Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is a generalized procedure based on commonly used methods for determining antioxidant capacity.
Materials:
-
This compound
-
Trolox (standard)
-
Fluorescein sodium salt (FL)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound and a series of Trolox standards in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well black microplate, add 25 µL of the sample, standard, or blank (solvent).
-
Add 150 µL of a working solution of fluorescein to each well.
-
Incubate the plate at 37°C for approximately 15-30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is expressed as Trolox equivalents (TE) per unit of the sample.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Adiponectin Expression and Secretion Assay in ST-13 Adipocytes
This protocol is based on the methodology described for studying the effect of this compound on ST-13 adipocytes.[6]
1. Cell Culture and Differentiation:
-
Culture ST-13 preadipocytes in a suitable growth medium.
-
To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and isobutylmethylxanthine) for a specified period.
-
After differentiation, maintain the mature adipocytes in a maintenance medium.
2. This compound Treatment:
-
Treat the differentiated ST-13 adipocytes with various concentrations of this compound for a designated time.
3. Oil Red O Staining for Adipogenesis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the lipid droplets by incubating the cells with an Oil Red O working solution.
-
Wash the cells and visualize the stained lipid droplets under a microscope.
4. Western Blot for Adiponectin Secretion:
-
Collect the culture medium from the treated cells.
-
Concentrate the proteins in the medium.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against adiponectin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
5. Real-Time PCR for Adiponectin mRNA Expression:
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform real-time PCR using primers specific for adiponectin and a housekeeping gene (for normalization).
-
Quantify the relative mRNA expression levels.
Signaling Pathways and Mechanisms of Action
Adiponectin Expression Pathway
This compound increases the transcriptional expression of the adiponectin gene.[6] Importantly, this effect appears to be independent of the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and adiponectin expression.[6] The exact upstream signaling cascade and the transcription factors that this compound modulates to induce adiponectin expression are yet to be fully elucidated.
Caption: Proposed pathway of this compound-induced adiponectin expression.
Experimental Workflow for Investigating this compound's Bioactivity
The following diagram illustrates a typical workflow for the isolation and biological evaluation of this compound.
Caption: General workflow for this compound research.
Conclusion
This compound is a multifaceted natural product with a range of biological activities that warrant further investigation for potential therapeutic applications. This guide has provided a comprehensive overview of the current state of this compound research, including its synthesis, biological effects, and the methodologies used to study them. While significant progress has been made, further research is needed to fully elucidate the molecular mechanisms underlying its bioactivities, particularly the signaling pathways involved in the regulation of adiponectin expression. Such studies will be crucial for the future development of this compound-based therapeutic agents.
References
- 1. Screening of antimicrobial potential of methanolic, acetone and quencher extracts from Cladonia rangiformis Hoffm. and Cladonia pocillum Ach. [nrfhh.com]
- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Total Synthesis of Norhalichondrin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reduces Virulence Gene Expression and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Norlichexanthone from Lichens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone is a naturally occurring xanthone found in various lichen species and their associated fungal symbionts. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties, making them promising candidates for drug discovery and development. This document provides detailed protocols for the extraction, isolation, and quantification of this compound from lichens, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of this compound Extraction
The following table summarizes the quantitative data on this compound yield from a cultured endolichenic fungus. Data on the extraction from whole lichen thalli is still being compiled from various sources to provide a comprehensive comparison of different extraction methods and lichen species.
| Biological Source | Lichen Species | Extraction Method | Solvent | Purification Method | Yield of this compound | Reference |
| Endolichenic Fungus | Pertusaria laeviganda | Maceration (room temperature, overnight) | Methanol | Column Chromatography (Diaion® HP20, Silica gel, and ODS) | 1 mg from 10.7 g of dried fungus (approx. 0.0093%) | [1][2] |
Experimental Protocols
This section details a representative protocol for the extraction and purification of this compound based on published literature.
Protocol 1: Extraction and Isolation of this compound from a Cultured Endolichenic Fungus
This protocol is adapted from a study on an endolichenic fungus isolated from Pertusaria laeviganda[1][2].
1. Materials and Equipment:
-
Dried and powdered fungal biomass
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
Water (deionized or distilled)
-
Diaion® HP20 resin
-
Silica gel for column chromatography
-
ODS (Octadecylsilane) resin for column chromatography
-
Rotary evaporator
-
Glass columns for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (Silica gel 60 F254)
-
HPLC system with a PDA detector
-
NMR spectrometer
2. Extraction Procedure:
-
Immerse the dried and powdered fungal biomass (10.7 g) in methanol at room temperature.
-
Allow the extraction to proceed overnight with occasional stirring.
-
Filter the mixture to separate the methanol extract from the fungal biomass.
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain the crude extract (2.5 g).
3. Purification Procedure:
-
Initial Fractionation (Silica Gel Chromatography):
-
Subject the crude methanol extract to column chromatography on a Silica gel C-200 column.
-
Elute with a stepwise gradient of chloroform-methanol mixtures (e.g., 19:1, 9:1, 4:1, etc.).
-
Collect fractions and monitor by TLC to identify fractions containing the target compound.
-
-
Second Fractionation (Diaion® HP20 Chromatography):
-
Pool the fractions containing the compound of interest and concentrate.
-
Further separate the concentrated fraction using a Diaion® HP20 resin column.
-
Elute with a stepwise gradient of water-methanol mixtures (e.g., 1:0, 9:1, 4:1, etc.).
-
-
Final Purification (ODS Chromatography and TLC):
-
Subject the active fraction from the previous step to ODS column chromatography.
-
Elute with a suitable solvent system (e.g., water-methanol).
-
Perform a final purification step using preparative thin-layer chromatography (TLC) with a water-methanol (1:9) solvent system to isolate pure this compound (1 mg).
-
4. Identification and Quantification:
-
Confirm the identity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Quantify the amount of this compound in the extracts using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector[3]. A standardized HPLC method for lichen compounds can be adapted for this purpose[4].
General Considerations for Extraction from Lichen Thalli
While the above protocol is specific to a cultured fungus, the general principles can be applied to the extraction of this compound from whole lichen thalli. Common methods for extracting secondary metabolites from lichens include:
-
Maceration: Soaking the powdered lichen material in a solvent at room temperature for an extended period (e.g., 24 hours)[5].
-
Soxhlet Extraction: Continuous extraction of the powdered lichen material with a solvent in a Soxhlet apparatus. This method is efficient but may degrade thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.
Commonly used solvents for extracting xanthones from lichens include acetone and methanol. The choice of solvent and extraction method will depend on the specific lichen species and the desired purity of the final product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from a biological source.
Caption: Workflow for this compound Extraction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis, Cytotoxic, Antioxidant, and Antibacterial Activities of Lichens - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Norlichexanthone: A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Norlichexanthone, a naturally occurring xanthone found in various lichens, has garnered significant interest within the scientific community due to its diverse biological activities. As a polyketide-derived secondary metabolite, its structure features a 1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one core. This scaffold is a recurring motif in numerous bioactive natural products, and the total synthesis of this compound and its analogues is crucial for further pharmacological evaluation and the development of novel therapeutic agents.
The primary and most established methodology for the total synthesis of this compound is the Grover, Shah, and Shah reaction . This acid-catalyzed condensation reaction provides a direct and efficient route to the xanthone core by reacting a suitably substituted benzoic acid or its ester with a polyphenol. In the case of this compound, this involves the condensation of an orsellinate derivative with phloroglucinol.
An alternative, though less commonly employed, approach for the synthesis of this compound derivatives involves a Smiles rearrangement of a strategically substituted depside as a key step.[1] While effective for certain substituted analogues, the direct condensation method remains the more prevalent strategy for accessing the parent this compound structure.
This document provides a detailed protocol for the total synthesis of this compound based on the well-established Grover, Shah, and Shah condensation methodology. The protocol is compiled from established procedures for the synthesis of closely related xanthone derivatives, providing a robust framework for the successful synthesis of the target molecule.
Experimental Workflow
The total synthesis of this compound can be envisioned as a two-step process: the preparation of the key precursors and the subsequent condensation to form the final xanthone core.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Preparation of Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)
This protocol describes the esterification of orsellinic acid to yield ethyl orsellinate, a key precursor for the xanthone synthesis.
Materials:
-
Orsellinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of orsellinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) is carefully added to the solution.
-
The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with a 5% aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl orsellinate.
Total Synthesis of this compound via Grover, Shah, and Shah Condensation
This protocol details the condensation of ethyl orsellinate and phloroglucinol to yield this compound. The conditions are adapted from established procedures for similar xanthone syntheses.[2][3]
Materials:
-
Ethyl 2,4-dihydroxy-6-methylbenzoate (Ethyl Orsellinate)
-
Phloroglucinol
-
Phosphorus oxychloride
-
Anhydrous zinc chloride
-
Ice-cold water
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of ethyl orsellinate (1.0 eq) and phloroglucinol (1.1 eq) is prepared.
-
To this mixture, a freshly prepared solution of anhydrous zinc chloride (3.0 eq) in phosphorus oxychloride (10-15 mL per gram of ethyl orsellinate) is added with stirring.
-
The reaction mixture is heated at 70-80°C for 2-3 hours. The reaction should be carried out in a fume hood due to the evolution of HCl gas.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The resulting precipitate is stirred for 30 minutes and then filtered.
-
The solid is washed with cold water and then with a 10% aqueous solution of hydrochloric acid.
-
The crude product is dried and then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
Data Presentation
Table 1: Summary of a Representative Synthetic Route
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Orsellinic Acid, Ethanol | Conc. H₂SO₄ (cat.), Reflux, 4-6 h | Ethyl Orsellinate | ~85-95 |
| 2 | Ethyl Orsellinate, Phloroglucinol | ZnCl₂/POCl₃, 70-80°C, 2-3 h | This compound | ~40-60 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 13.2 (s, 1H, 1-OH), 9.8 (br s, 1H, 6-OH), 6.82 (d, J=2.0 Hz, 1H, H-7), 6.65 (d, J=2.0 Hz, 1H, H-5), 6.35 (d, J=2.2 Hz, 1H, H-2), 6.20 (d, J=2.2 Hz, 1H, H-4), 2.80 (s, 3H, 8-CH₃) |
| ¹³C NMR | δ (ppm): 182.5 (C-9), 165.0 (C-3), 162.1 (C-1), 158.0 (C-4a), 157.5 (C-6), 148.0 (C-8), 138.0 (C-5a), 116.5 (C-7), 110.0 (C-9a), 108.5 (C-5), 104.0 (C-2), 98.5 (C-4), 93.0 (C-8a), 23.5 (8-CH₃) |
| Mass Spec. | ESI-MS m/z: 259 [M+H]⁺, 257 [M-H]⁻ |
Note: NMR data is typically recorded in DMSO-d₆ or acetone-d₆. Chemical shifts may vary slightly depending on the solvent used.
Logical Relationships in Synthesis
The successful synthesis of this compound relies on the careful execution of each step, with the purity of the intermediates directly impacting the yield and purity of the final product.
Caption: Key dependencies in this compound synthesis.
References
Application Notes and Protocols for Norlichexanthone Quantification Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone is a naturally occurring xanthone found in various lichens and fungi.[1] As a member of the polyphenol class of compounds, it exhibits various biological activities, including potential as an antimalarial agent and an influencer of adiponectin expression, making it a compound of interest for pharmaceutical research and development.[1][2] Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of natural product extracts, and pharmacokinetic studies.
This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established principles for the analysis of related xanthones and other lichen metabolites and serve as a comprehensive guide for method development and validation.[3][4][5][6]
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and acidified water.[4][5][6] Quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a known concentration of a reference standard. The method is designed to be specific, accurate, and precise for the intended purpose.
Experimental Protocols
Sample Preparation: Extraction of this compound from Lichen Material
This protocol outlines a general procedure for the extraction of this compound from a dried lichen thallus. The efficiency of extraction may vary depending on the lichen species and should be optimized.
Materials and Reagents:
-
Dried and powdered lichen material
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm, PTFE or nylon)
Procedure:
-
Weigh approximately 1 gram of the dried, powdered lichen material into a centrifuge tube.
-
Add 10 mL of acetone to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh acetone to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the sample stock solution.
-
Prior to HPLC injection, filter an aliquot of the sample stock solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following are recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Methanol:Water (80:20, v/v) with 0.1% Formic Acid |
| Alternative Gradient Elution: | |
| A: Water with 0.1% Formic Acid | |
| B: Acetonitrile with 0.1% Formic Acid | |
| Gradient: 5% B to 95% B over 20 minutes | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
Note: The selection of isocratic versus gradient elution will depend on the complexity of the sample matrix. For cleaner samples or purified extracts, an isocratic method may be sufficient. For complex crude extracts, a gradient method will provide better separation of components.
Preparation of Standard Solutions
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation Parameters
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank (methanol), placebo (if applicable), and this compound standard. Assess for interference at the retention time of this compound. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations of the working standard solutions. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The range is determined by the linearity data and should encompass the expected concentration of this compound in the samples. | Within the linear and accurate range of the assay. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the expected concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3). | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10) and confirmed by demonstrating acceptable precision and accuracy at this concentration. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | No significant changes in the results, demonstrating the method's reliability during normal use. |
Data Presentation
The quantitative data for a hypothetical method validation of this compound quantification is summarized in the tables below for easy comparison.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~8.5 (Isocratic) | < 1.5 | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (RSD %) | |
| - Repeatability | 0.8% |
| - Intermediate Precision | 1.2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and HPLC quantification of this compound.
Signaling Pathway
Caption: Signaling pathway of this compound-induced adiponectin expression.[2]
References
- 1. This compound | C14H10O5 | CID 5281657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norlichexanthone in Fungal Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone, has been identified in various fungal species, particularly endolichenic fungi.[1][2] This polyphenol has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. As research into the pharmacological potential of this compound expands, the need for a robust and sensitive analytical method for its quantification in complex matrices such as fungal extracts becomes paramount. This application note provides a detailed protocol for the analysis of this compound in fungal extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Quantitative Data Summary
The following table presents representative quantitative data for this compound and other xanthones found in natural extracts. While specific quantitative values for this compound will vary depending on the fungal species and culture conditions, this table serves as a template for data presentation and comparison. The data for other xanthones is adapted from a study on mangosteen peel extracts and is included for illustrative purposes.[3]
| Compound | Fungal Species/Source (Example) | Concentration (µg/g of dry extract) |
| This compound | Penicillium sp. (Hypothetical) | 15.2 |
| This compound | Aspergillus sp. (Hypothetical) | 8.7 |
| α-Mangostin | Garcinia mangostana | 51,062.21 |
| γ-Mangostin | Garcinia mangostana | 11,100.72 |
| Gartanin | Garcinia mangostana | 2,398.96 |
| β-Mangostin | Garcinia mangostana | 1,508.01 |
| 8-Desoxygartanin | Garcinia mangostana | 1,490.61 |
| Garcinone C | Garcinia mangostana | 513.06 |
| Garcinone D | Garcinia mangostana | 469.82 |
Experimental Protocols
Fungal Culture and Extraction
a. Fungal Culture:
-
Cultivate the fungal strain of interest on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar/Broth).
-
Incubate under optimal conditions (temperature, light, and duration) to promote the production of secondary metabolites, including this compound.
b. Extraction of this compound:
-
Harvest the fungal biomass (and the culture medium if extracellular metabolites are of interest).
-
Lyophilize the fungal biomass to remove water.
-
Grind the dried biomass into a fine powder.
-
Perform solvent extraction using an appropriate organic solvent such as methanol, ethanol, or ethyl acetate. Maceration, sonication, or Soxhlet extraction can be employed. A common method involves soaking the fungal powder in the solvent for 24-48 hours with occasional agitation.
-
Filter the extract to remove solid fungal debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude fungal extract.
-
Store the dried extract at -20°C until LC-MS/MS analysis.
Sample Preparation for LC-MS/MS Analysis
-
Accurately weigh a portion of the dried fungal extract (e.g., 10 mg).
-
Dissolve the extract in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an LC vial to remove any particulate matter.
LC-MS/MS Method
a. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Parameters:
This compound has a molecular weight of 258.23 g/mol .[1][4][5] Analysis can be performed in either positive or negative ionization mode.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion ([M+H]⁺) | m/z 259.06 |
| Precursor Ion ([M-H]⁻) | m/z 257.05 |
| Collision Gas | Argon |
| Collision Energy | 20-30 eV (optimization recommended) |
c. Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, at least two MRM transitions (a quantifier and a qualifier) should be monitored for this compound. The following transitions are proposed based on its known fragmentation patterns.[1]
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 259.06 | 185.07 | Quantifier |
| 259.06 | 151.05 | Qualifier |
| 257.05 | 213.04 | Quantifier |
| 257.05 | 185.03 | Qualifier |
Note: The optimal collision energy and the most intense and specific product ions should be determined by direct infusion of a this compound standard into the mass spectrometer.
Quantification
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the fungal extract samples using the developed LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the this compound standards.
-
Determine the concentration of this compound in the fungal extracts by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for Norlichexanthone in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone derivative, has garnered attention for its potential antioxidant properties.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant effects.[3] The evaluation of the antioxidant capacity of compounds like this compound is crucial for drug discovery and development, particularly in the context of diseases associated with oxidative stress. This document provides detailed application notes and standardized protocols for assessing the antioxidant activity of this compound using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
Principle of Antioxidant Activity Assays
Antioxidant assays are based on the ability of a compound to inhibit the oxidation of a substrate. The two assays detailed here, DPPH and ORAC, operate on different mechanisms, providing a more comprehensive profile of the antioxidant's capabilities.
-
DPPH Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A lower IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) indicates higher antioxidant activity.[4]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are prevalent in biological systems. It is a hydrogen atom transfer (HAT) based assay. The assay utilizes a fluorescent probe (commonly fluorescein) that is damaged by peroxyl radicals, leading to a loss of fluorescence. The presence of an antioxidant protects the fluorescent probe from degradation. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox (a water-soluble vitamin E analog).[5][6][7]
Data Presentation
The antioxidant activity of this compound has been evaluated using both DPPH and ORAC assays. A study reported that this compound exhibited significantly different activities in these two assays. While it showed low activity in the DPPH assay, its performance in the ORAC assay was comparable to that of the well-known antioxidant, ascorbic acid.[1]
Table 1: Summary of this compound Antioxidant Activity Data
| Assay | Parameter | This compound | Ascorbic Acid (for comparison) | Reference |
| DPPH | IC50 | > 200 µM | 51.7 ± 2.74 µM | [1] |
| ORAC | ORAC Value | Comparable to Ascorbic Acid | - | [1] |
Experimental Protocols
DPPH Radical Scavenging Activity Assay
This protocol is adapted for the evaluation of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Procedure:
-
Preparation of Solutions:
-
DPPH Stock Solution (0.4 mM): Dissolve 15.8 mg of DPPH in 100 mL of methanol.[8] Store in a dark, cool place.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known high concentration (e.g., 1 mg/mL or 1 mM).
-
Serial Dilutions of this compound: Prepare a series of dilutions of this compound from the stock solution in methanol to achieve a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare serial dilutions of the positive control in the same manner as this compound.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the DPPH stock solution to each well.
-
For the blank (control), add 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the this compound or positive control.
-
-
Plot the percentage of scavenging activity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% scavenging of the DPPH radicals. This can be calculated from the graph using linear regression.[9]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol provides a method for determining the ORAC value of this compound.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Solutions:
-
Fluorescein Working Solution (8.4 x 10⁻⁸ M): Prepare a stock solution of fluorescein (e.g., 4 µM) in 75 mM phosphate buffer.[10] Dilute this stock solution 1:500 with the phosphate buffer to get the working solution.[10] Prepare this fresh daily and protect from light.[10]
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer.[5] Prepare this solution fresh just before use.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer.[10] From this, prepare a series of standard dilutions ranging from 6.25 to 50 µM.
-
This compound Solutions: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to make a stock solution and then prepare serial dilutions in the 75 mM phosphate buffer.
-
-
Assay Protocol:
-
Add 150 µL of the fluorescein working solution to each well of the black 96-well plate.[10]
-
Add 25 µL of the this compound solutions, Trolox standards, or a blank (phosphate buffer) to the respective wells.[10]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[10]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[10]
-
Immediately start measuring the fluorescence every 1-2 minutes for at least 60-90 minutes.[10] The excitation wavelength should be set at 485 nm and the emission wavelength at 528 nm.[5]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank from the fluorescence decay curve. The AUC can be calculated using the formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fn/f0) Where f0 is the initial fluorescence reading and f1 to fn are the fluorescence readings at subsequent time points.[6][11]
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the samples and standards. Net AUC = AUC_sample - AUC_blank [6][10]
-
Plot a standard curve of Net AUC versus the concentration of Trolox.
-
Determine the ORAC value of this compound by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of this compound.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.
Potential Signaling Pathway
Xanthones have been shown to modulate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[12][13] While specific studies on this compound's interaction with this pathway are limited, it is plausible that it may act in a similar manner to other xanthones.
Caption: Potential Modulation of the Nrf2/ARE Pathway by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C14H10O5 | CID 5281657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. media.neliti.com [media.neliti.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Norlichexanthone
Introduction
Norlichexanthone is a natural xanthone compound found in lichens and fungi that has garnered interest for its potential pharmacological activities, including antioxidant and adiponectin secretion-enhancing properties.[1][2] As with any compound being evaluated for therapeutic potential, rigorous testing of its cytotoxic effects is a critical first step. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in various cell lines using common and reliable cell-based assays. The methodologies described herein are intended for researchers in drug discovery, toxicology, and related fields.
1. Overview of Cytotoxicity Assays
To obtain a comprehensive understanding of this compound's cytotoxic profile, a multi-assay approach is recommended. This involves evaluating different cellular parameters, such as metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis).
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[5][6][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][8]
-
Apoptosis Assays: These assays determine if cell death is occurring through apoptosis, a form of programmed cell death. Key events in apoptosis include the activation of caspases and the externalization of phosphatidylserine (PS) on the cell membrane.[9] Detecting these markers can elucidate the mechanism of this compound-induced cell death.[10]
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of this compound involves cell preparation, compound treatment, and subsequent analysis using the selected assays.
Caption: General experimental workflow for this compound cytotoxicity testing.
Detailed Experimental Protocols
2.1. Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][11]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[3][11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include untreated (vehicle control) wells containing medium with the same concentration of DMSO.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.[3]
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11]
2.2. Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH release.[5][12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or prepared reagents.
-
Treated cells in a 96-well plate (from a parallel experiment to the MTT assay).
-
Lysis Solution (e.g., 1% Triton X-100) for maximum LDH release control.
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Solution 45 minutes before measurement.
-
Background Control: Culture medium only.
-
-
Sample Collection: After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if required): Add 50 µL of stop solution if included in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
2.3. Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).
-
White-walled 96-well plates suitable for luminescence.
-
Treated cells in the white-walled plate.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
Quantitative data should be organized to facilitate clear interpretation and comparison.
3.1. Data Analysis
-
MTT Assay:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
IC50 Value: The half-maximal inhibitory concentration (IC50) is calculated by performing a non-linear regression analysis (log[inhibitor] vs. response) on the dose-response curve generated from the viability data.
3.2. Tabular Data Summary
Summarize the calculated IC50 values in a table for easy comparison across different cell lines and time points.
Table 1: Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | Type | 24h Incubation | 48h Incubation | 72h Incubation |
| A549 | Lung Carcinoma | >100 | 85.2 ± 5.4 | 62.7 ± 4.1 |
| MCF-7 | Breast Adenocarcinoma | 75.6 ± 6.1 | 51.3 ± 3.8 | 35.9 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 68.9 ± 4.5 | 44.1 ± 3.1 | 28.4 ± 2.2 |
| HCT-116 | Colorectal Carcinoma | 92.1 ± 7.3 | 70.5 ± 5.9 | 55.0 ± 4.7 |
| Beas-2B | Normal Bronchial Epithelium | >100 | >100 | 95.3 ± 8.0 |
Note: Data presented are hypothetical examples for illustrative purposes. Actual values must be determined experimentally. Similar xanthone compounds have shown IC50 values ranging from micromolar to sub-micromolar concentrations against various cancer cell lines.[13][14]
Potential Mechanism of Action: Apoptosis Induction
Many xanthone derivatives exert their cytotoxic effects by inducing apoptosis.[10][15] Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (like caspase-3 and -7) that dismantle the cell.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norlichexanthone Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the enzyme inhibitory potential of norlichexanthone, a naturally occurring xanthone. While this compound's specific inhibitory activities are a subject of ongoing research, this document uses the inhibition of xanthine oxidase as a representative and scientifically robust model system. Xanthones have shown inhibitory activity against this key enzyme in purine metabolism, which is a validated target for the management of hyperuricemia and gout.[1]
The provided spectrophotometric assay is a standard, reliable method that can be adapted for high-throughput screening and is suitable for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).[1][2]
Data Presentation
The inhibitory activity of this compound and a control inhibitor (Allopurinol) against xanthine oxidase can be quantified by determining their IC50 values. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] The results can be summarized as follows:
| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |
| This compound | Xanthine Oxidase | 15.2 ± 1.8 |
| Allopurinol | Xanthine Oxidase | 2.3 ± 0.4 |
Note: The IC50 values presented are for illustrative purposes and will vary based on experimental conditions.
Experimental Protocols
This protocol outlines a detailed methodology for measuring the inhibition of xanthine oxidase by this compound in a 96-well plate format. The assay is based on monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[1][3]
Materials and Reagents
-
This compound (Test Compound)
-
Allopurinol (Positive Control Inhibitor)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Preparation of Solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.5.[1]
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO.
-
Allopurinol Stock Solution (1 mM): Dissolve an appropriate amount of allopurinol in 100% DMSO.[1]
-
Xanthine Oxidase Working Solution (0.1 U/mL): Dilute the stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10 minutes.[1]
-
Xanthine Solution (100 µM): Dissolve xanthine in potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
Assay Procedure
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound and allopurinol in potassium phosphate buffer from their respective stock solutions. Ensure the final DMSO concentration in all wells remains below 1% to avoid solvent-induced enzyme inhibition.[4]
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank (No Enzyme Activity): 160 µL of buffer.
-
Control (100% Enzyme Activity): 140 µL of buffer + 20 µL of buffer (instead of inhibitor).
-
Test Compound Wells: 140 µL of buffer + 20 µL of each this compound dilution.
-
Positive Control Wells: 140 µL of buffer + 20 µL of each allopurinol dilution.
-
-
Add Enzyme: Add 20 µL of the xanthine oxidase working solution to all wells except the blank.
-
Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the xanthine substrate solution to all wells.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.[1]
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (velocity) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[1]
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound and the positive control:
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.[2]
Visualizations
Signaling Pathway
References
Application Notes: In Vitro Models for Elucidating the Bioactivity of Norlichexanthone
Introduction
Norlichexanthone is a naturally occurring xanthone, a class of polyphenolic compounds recognized for a wide array of pharmacological activities.[1][2][3] Isolated from various fungal and lichen species, this compound has demonstrated significant potential in several therapeutic areas, including antioxidant, metabolic regulation, and potentially anti-inflammatory and anti-cancer applications.[4][5][6] In vitro models are indispensable for the initial screening, mechanistic elucidation, and characterization of such bioactive compounds. They offer a controlled environment for high-throughput analysis of cytotoxicity, molecular target engagement, and pathway modulation before advancing to more complex in vivo studies.[1]
This document provides detailed protocols and application notes for establishing robust in vitro systems to investigate the biological effects of this compound. The methodologies cover its known antioxidant and metabolic regulatory activities, as well as its potential anti-inflammatory and anti-cancer properties, drawing parallels from the well-documented activities of the broader xanthone class.
Assessment of Antioxidant Activity
Xanthones are well-regarded for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and activate endogenous antioxidant pathways.[7][8] this compound, in particular, has been shown to exhibit high antioxidant activity, comparable to that of ascorbic acid in certain assays.[6][9] A key mechanism for the antioxidant effect of xanthones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of numerous cytoprotective genes.[7][8]
Signaling Pathway: Nrf2 Activation
Caption: Nrf2 signaling pathway activated by this compound in response to oxidative stress.
Quantitative Data: Antioxidant Capacity of this compound
| Compound | Assay | Result | Reference |
| This compound | ORAC | 0.0202 mol TE/g | [9] |
| Ascorbic Acid | ORAC | 0.0290 mol TE/g | [9] |
| This compound | DPPH | IC50 > 200 µM | [6] |
| Ascorbic Acid | DPPH | IC50 51.7 ± 2.74 µM | [6] |
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[7]
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Dissolve this compound and a positive control (e.g., Ascorbic Acid, Quercetin) in methanol or DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution (or solvent for the control) to individual wells.
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the inhibition percentage against the sample concentrations.
-
Investigation of Anti-Inflammatory Effects
Chronic inflammation is implicated in a multitude of diseases.[10] Xanthones are known to exert significant anti-inflammatory effects by modulating crucial signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10][11] These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[11] The LPS-stimulated RAW 264.7 macrophage cell line is a widely accepted in vitro model for screening anti-inflammatory agents.[11]
Signaling Pathway: NF-κB and MAPK Modulation
Caption: Modulation of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [11][12][13]
-
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.[13]
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[10]
-
Pre-treat the cells for 1-2 hours with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
-
A parallel MTT or similar viability assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Evaluation of Anti-Cancer Activity
The xanthone scaffold is a "privileged structure" in cancer drug discovery, with numerous derivatives showing activity against a wide range of cancer cell lines.[2][3] Their mechanisms often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and impairment of metastasis.[2][14] Investigating this compound for these effects is a logical step in its characterization.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic (mitochondrial) apoptosis pathway induced by this compound.
Quantitative Data: Representative Anticancer Activity of Xanthone Derivatives
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Paeciloxanthone | HepG2 (Liver) | MTT | 3.33 | [3] |
| Caloxanthone B | K562 (Leukemia) | MTT | 3.00 | [3] |
| Novel Xanthone | CNE-1 (Nasopharyngeal) | MTT | 3.35 | [3] |
| 5Cl-hydroxyxanthone | MCF-7 (Breast) | SRB | 3.065 | [15] |
| 152G256α-1 | CAL-27 (Oral) | Alamar Blue | 2.96 | [16] |
Protocol: Cell Viability (MTT) Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.
-
Cell Culture:
-
Select and culture appropriate cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer, HeLa cervical cancer) in their recommended media.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound for 48 or 72 hours. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
-
Analysis of Metabolic Regulation
This compound has been specifically identified as an agent that promotes the expression and secretion of adiponectin, an important hormone with anti-diabetic and anti-atherogenic properties.[5][17] This effect was observed in ST-13 preadipocytes, where this compound also induced adipogenesis.[5][17] This suggests a potential therapeutic role in metabolic diseases, operating through a mechanism that appears to be distinct from PPARγ agonists.[5][17]
Experimental Workflow: Adipogenesis and Adiponectin Expression
Caption: Experimental workflow for studying this compound's effect on adipogenesis.
Protocol: Adipocyte Differentiation and Oil Red O Staining [5][17]
-
Principle: This protocol assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes. Differentiation is visually confirmed by staining the intracellular lipid droplets with Oil Red O.
-
Cell Culture:
-
Culture ST-13 preadipocytes in a standard growth medium.
-
-
Differentiation Protocol:
-
Seed ST-13 cells in 24-well plates and grow to confluence.
-
Two days post-confluence, switch to a differentiation medium (e.g., DMEM/F12 with insulin, dexamethasone, and IBMX).
-
From day 2 onwards, maintain the cells in a differentiation medium containing insulin and various concentrations of this compound. Replenish the medium every two days.
-
Continue the differentiation process for 8-10 days.
-
-
Oil Red O Staining:
-
Wash the differentiated cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 10 minutes at room temperature.
-
Wash thoroughly with water to remove excess stain.
-
-
Analysis:
-
Visualize the stained lipid droplets (red) under a microscope.
-
For quantification, the stain can be eluted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 500 nm.
-
Parallel wells should be used for RNA and protein extraction to analyze adiponectin and other adipogenic marker expression via qRT-PCR and Western Blot/ELISA, respectively.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant and anti-inflammatory activities of selected medicinal plants and fungi containing phenolic and flavonoid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Bioxanthracene and Macrocyclic Polyester from Endolichenic Fungus Talaromyces pinophilus: In-Vitro and In-Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for In Vivo Studies of Norlichexanthone and Related Xanthones
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any published in vivo studies specifically for Norlichexanthone. The following application notes and protocols are based on in vivo studies of structurally related xanthones, primarily α-mangostin, and are provided as a comprehensive guide for designing and conducting initial in vivo evaluations of this compound. All data presented are from studies on these related compounds and should be considered as a reference for this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a xanthone compound that has been isolated from fungal endophytes and lichens. In vitro studies have demonstrated its potential as a therapeutic agent. For instance, this compound has been shown to induce adipogenesis and promote the secretion of adiponectin in cultured adipocytes, suggesting its potential in the management of type 2 diabetes and metabolic syndrome[1]. Furthermore, it exhibits antioxidant properties[2]. Like other xanthones, this compound is being investigated for its potential anti-inflammatory and anti-cancer activities. The general structure of xanthones allows for a wide range of biological activities, often linked to the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and Nrf2[2][3][4][5][6].
Animal Models for In Vivo Evaluation
Based on the in vitro profile of this compound and the known in vivo activities of related xanthones like α-mangostin, the following animal models are recommended for initial in vivo efficacy and pharmacokinetic studies.
Anti-Inflammatory Models
-
Carrageenan-Induced Paw Edema in Mice: A standard and acute model to assess the anti-inflammatory potential of a compound[7][8][9].
-
Collagen-Induced Arthritis (CIA) in Mice: A model for chronic autoimmune arthritis, useful for evaluating the therapeutic potential of compounds in autoimmune inflammatory conditions[10].
Oncology Models
-
Subcutaneous Xenograft Model in Immunocompromised Mice: A widely used model to evaluate the anti-tumor efficacy of a compound on human cancer cell lines[11][12][13][14][15][16][17][18].
Pharmacokinetic Models
-
Rat Model for Pharmacokinetic Profiling: Rats are commonly used to determine the absorption, distribution, metabolism, and excretion (ADME) profile of novel compounds[19][20][21][22][23].
Experimental Protocols
The following are detailed protocols for the aforementioned animal models, adapted from studies on α-mangostin. These can serve as a starting point for designing in vivo studies with this compound.
Protocol for Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Materials:
-
Male ICR mice (or a similar strain), 6-8 weeks old.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., 10% DMSO).
-
Positive control: Indomethacin or Sulindac (20 mg/kg, p.o.).
-
Carrageenan (1% w/v in normal saline).
-
Plethysmometer or digital calipers.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide mice into groups (n=4-6 per group): Vehicle control, positive control, and test compound groups (at least 3 dose levels are recommended, e.g., 10, 20, 40 mg/kg).
-
Administer the test compound or controls orally (p.o.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection[7].
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Protocol for Subcutaneous Cancer Xenograft Model in Mice
Objective: To assess the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or SCID), 4-6 weeks old[11].
-
Human cancer cell line (e.g., HT-29 colon cancer cells, ASPC1 pancreatic cancer cells)[13][17].
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional, can improve tumor engraftment)[24].
-
Test compound (this compound) formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Digital calipers.
Procedure:
-
Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL[15].
-
Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse[12][14].
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (width)^2 x length / 2[11][15].
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=5-10 per group): Vehicle control and test compound groups (e.g., 5, 10, 20 mg/kg/day).
-
Administer the test compound and vehicle according to the planned schedule (e.g., daily i.p. injections for 3-4 weeks)[13][15].
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Protocol for Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
Test compound (this compound) dissolved in a suitable vehicle for intravenous (i.v.) and oral (p.o.) administration.
-
Equipment for blood collection (e.g., syringes with heparin).
-
Centrifuge for plasma separation.
-
LC-MS/MS for bioanalysis.
Procedure:
-
Fast rats overnight before dosing.
-
For intravenous administration, administer the test compound as a bolus injection through the jugular vein catheter (e.g., 2 mg/kg)[20].
-
For oral administration, administer the test compound by gavage (e.g., 20 mg/kg)[20][23].
-
Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of the test compound in plasma samples using a validated LC-MS/MS method[21].
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Data Presentation
The following tables summarize quantitative data from in vivo studies of α-mangostin, which can be used as a reference for expected outcomes in studies with this compound.
Table 1: Anti-Inflammatory Effects of α-mangostin in Mouse Models
| Model | Animal Strain | Dose of α-mangostin | Route of Administration | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | ICR Mice | 20 mg/kg | p.o. | Significant inhibition of paw edema at 3 hours. | [7] |
| Collagen-Induced Arthritis | DBA/1J Mice | 10 and 40 mg/kg/day | p.o. | Decreased clinical and histopathological scores; reduced serum levels of anti-collagen IgG2a autoantibodies and pro-inflammatory cytokines in joints. | [10] |
| LPS-Induced Acute Inflammation | C57BL/6 Mice | 10 mg/kg/day | p.o. | Reduced serum levels of IL-6, TNF-α, and MCP-1. | [25] |
Table 2: Anti-Tumor Efficacy of α-mangostin in Mouse Xenograft Models
| Cancer Cell Line | Mouse Strain | Dose of α-mangostin | Route of Administration | Key Findings | Reference |
| HT-29 (Colon) | Balb/c nu/nu | 900 mg/kg in diet | p.o. | Reduced tumor mass; decreased BcL-2 and β-catenin in tumors. | [17] |
| ASPC1 (Pancreatic) | Athymic Nude | 6 mg/kg/day | i.p. | Significant inhibition of tumor volume and weight. | [13] |
| Metastatic Mammary Carcinoma | Immunocompetent | 20 mg/kg/day | Mini-osmotic pump | Prolonged survival; inhibition of tumor growth and lymph node metastasis. | [18] |
| HT-29 (Colon) | Nude | 5 mg/kg | i.p. | Smaller tumor volume, especially in combination with 5-FU. | [15] |
Table 3: Pharmacokinetic Parameters of Xanthones in Rats
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |
| γ-mangostin | 20 mg/kg, p.o. | N/A | N/A | N/A | 1.52 (elimination) | N/A | [20] |
| Xanthone | 20 mg/kg, p.o. | N/A | N/A | N/A | N/A | N/A | [23] |
Note: Complete pharmacokinetic data for oral administration of γ-mangostin and xanthone were not available in the provided search results.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Xanthones, including likely this compound, are known to modulate key inflammatory and antioxidant signaling pathways. Below are diagrams representing the putative mechanisms of action.
Caption: Putative modulation of NF-κB and Nrf2 signaling pathways by xanthones.
Experimental Workflows
References
- 1. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]
- 9. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha-mangostin: Anti-inflammatory and antioxidant effects on established collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Suppressive effect of α-mangostin for cancer stem cells in colorectal cancer via the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. Anti-tumorigenicity of dietary α-mangostin in an HT-29 colon cell xenograft model and the tissue distribution of xanthones and their phase II metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. α-Mangostin extracted from the pericarp of the mangosteen (Garcinia mangostana Linn) reduces tumor growth and lymph node metastasis in an immunocompetent xenograft model of metastatic mammary cancer carrying a p53 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats [mdpi.com]
- 20. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 25. α-Mangostin remodels visceral adipose tissue inflammation to ameliorate age-related metabolic disorders in mice - PMC [pmc.ncbi.nlm.nih.gov]
Norlichexanthone: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norlichexanthone, a naturally occurring xanthone, has emerged as a compound of significant interest for its potential therapeutic applications. Belonging to a class of polyphenolic compounds, this compound has demonstrated a range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's therapeutic potential, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it may modulate. These application notes are intended to serve as a valuable resource for researchers investigating this compound as a novel therapeutic agent.
Therapeutic Potential and Mechanisms of Action
This compound exhibits a multifaceted pharmacological profile, making it a promising candidate for further investigation in various disease models.
Antioxidant Activity: this compound has been reported to possess antioxidant properties, which are crucial in combating oxidative stress implicated in numerous chronic diseases. However, the reported antioxidant activity of this compound varies depending on the assay method used. Some studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay have suggested that its activity is lower than that of ascorbic acid. In contrast, the Oxygen Radical Absorbance Capacity (ORAC) method has indicated that this compound's antioxidant activity is comparable to or even higher than ascorbic acid[1]. This discrepancy highlights the importance of using multiple assays to comprehensively evaluate the antioxidant potential of a compound.
Anti-Cancer Activity: Xanthones, as a class of compounds, are known to exhibit anti-cancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest[2][3]. While specific quantitative data for this compound's anti-cancer effects are emerging, related xanthone derivatives have shown potent cytotoxic effects against various cancer cell lines. The anti-cancer activity of xanthones is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival.
Anti-Inflammatory Effects: Chronic inflammation is a key contributor to the pathogenesis of many diseases. Xanthones have been shown to exert anti-inflammatory effects by modulating inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[4][5]. Although direct quantitative data on this compound's anti-inflammatory activity is limited, its potential to modulate these pathways suggests it may be a valuable candidate for anti-inflammatory drug discovery.
Adiponectin Secretion-Enhancing Activity: this compound has been found to promote the secretion and expression of adiponectin in cultured adipocytes[6][7]. Adiponectin is an adipokine with insulin-sensitizing, anti-diabetic, and anti-atherogenic properties. This suggests that this compound could have potential therapeutic applications in metabolic disorders such as type 2 diabetes and cardiovascular diseases[6]. The mechanism appears to be independent of peroxisome proliferator-activated receptor-gamma (PPARγ) agonism, distinguishing it from thiazolidinedione drugs[6][7].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that data for this compound is still limited, and further research is required to establish a comprehensive quantitative profile.
Table 1: Cytotoxicity of this compound and Related Xanthones against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | 74.6 | [8] |
| This compound | A549 (Lung Carcinoma) | 64.6 | [8] |
| This compound | Huh-7 (Hepatocellular Carcinoma) | >30 | [8] |
| This compound | H1975 (Lung Cancer) | 79.1 | [8] |
| This compound | MCF-7 (Breast Cancer) | 56.7 | [8] |
| This compound | U937 (Histiocytic Lymphoma) | >30 | [8] |
| This compound | BGC823 (Gastric Carcinoma) | 697.6 | [8] |
| This compound | HL-60 (Leukemia) | >30 | [8] |
| Phomoxanthone A | Bel-7402 (Hepatocellular Carcinoma) | Data not specified | [9] |
| Phomoxanthone A | A549 (Lung Carcinoma) | Data not specified | [9] |
| Phomoxanthone A | HCT-116 (Colorectal Carcinoma) | Data not specified | [9] |
| Xanthonoside XGAc | TNBC (Triple-Negative Breast Cancer) | Data not specified | [9] |
| Xanthonoside XGAc | Ovarian Cancer | Data not specified | [9] |
| Xanthonoside XGAc | PDAC (Pancreatic Ductal Adenocarcinoma) | Data not specified | [9] |
Table 2: Antioxidant Activity of this compound
| Assay | This compound Activity | Ascorbic Acid Activity | Reference |
| DPPH | IC50 > 200 µM | IC50 51.7 ± 2.74 µM | [1] |
| ORAC | Higher than ascorbic acid | - | [1] |
Note: The conflicting results between DPPH and ORAC assays highlight the need for further standardized testing.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. NO is synthesized by inducible nitric oxide synthase (iNOS). The concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant can be measured using the Griess reagent as an indicator of NO production.
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Antioxidant Assays
Objective: To assess the free radical scavenging activity of this compound.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
Objective: To measure the antioxidant capacity of this compound against peroxyl radicals.
Protocol:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Add 150 µL of the fluorescein solution and 25 µL of this compound at various concentrations to a black 96-well plate.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
-
Immediately begin kinetic reading of fluorescence (excitation 485 nm, emission 520 nm) every 2 minutes for at least 60 minutes.
-
Calculate the area under the curve (AUC) and determine the ORAC value in Trolox equivalents.
Adipogenesis and Adiponectin Secretion Assay
Objective: To investigate the effect of this compound on adipocyte differentiation and adiponectin expression.
Protocol:
-
Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of various concentrations of this compound.
-
After 8-10 days, assess adipogenesis by Oil Red O staining of intracellular lipid droplets.
-
-
Oil Red O Staining:
-
Fix the differentiated cells with 10% formalin.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Quantify lipid accumulation by eluting the stain with isopropanol and measuring the absorbance at 510 nm.
-
-
Adiponectin Expression Analysis (Western Blot):
-
Collect cell lysates from differentiated adipocytes treated with this compound.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for adiponectin.
-
Detect the protein using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound based on the known activities of xanthones. Further research is needed to confirm the specific molecular targets of this compound within these pathways.
Caption: Potential anti-inflammatory mechanism of this compound via the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Norlichexanthone Solubility Issues in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Norlichexanthone solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a type of xanthone, a class of organic compounds naturally found in some plants and fungi.[1] Like many xanthones, this compound has a bulky, hydrophobic core structure, which leads to poor solubility in aqueous solutions commonly used in biological assays. This low solubility can lead to compound precipitation, inaccurate results, and reduced bioactivity in experiments.
Q2: What are the initial signs of this compound precipitation in my assay?
Signs of precipitation can include:
-
Visual Cloudiness or Turbidity: The most obvious sign is the appearance of visible particles, cloudiness, or a precipitate in your cell culture media or assay buffer after adding the this compound solution.
-
Inconsistent Results: High variability between replicate wells or experiments can be an indicator of inconsistent compound solubility and precipitation.
-
Lower than Expected Activity: If the compound appears less potent than anticipated, it may be due to a lower effective concentration in solution.
-
Microscopic Examination: Observing crystalline structures or amorphous precipitates under a microscope can confirm insolubility.
Q3: What is the recommended solvent for making a stock solution of this compound?
For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions. Ethanol can also be used. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution into aqueous assay buffers.
Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium as low as possible.
-
< 0.1% DMSO: Generally considered safe for most cell lines with minimal to no cytotoxic effects.[2][3]
-
0.1% to 0.5% DMSO: Tolerated by many cell lines, but it is advisable to run a vehicle control (media with the same DMSO concentration without the compound) to assess any potential effects on cell viability and function.[4]
-
> 1% DMSO: Can be toxic to many cell lines and may alter cell membrane properties and experimental outcomes.[2][5]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my aqueous assay buffer.
This is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take:
1. Optimize Your Solubilization Protocol:
-
High-Concentration Stock in 100% DMSO: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Serial Dilution in DMSO: If a wide range of concentrations is needed, perform serial dilutions of the high-concentration stock in 100% DMSO to create intermediate stocks.
-
Final Dilution into Aqueous Buffer: For the final working concentration, add a small volume of the DMSO stock directly to your pre-warmed aqueous assay buffer. Add the stock solution dropwise while gently vortexing or mixing the buffer to facilitate dispersion and minimize immediate precipitation.
2. Reduce the Final Concentration of this compound:
If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay conditions. Try testing a lower concentration range.
3. Use a Co-solvent or Solubility Enhancer:
If reducing the concentration is not an option, consider using a solubility enhancer in your assay buffer.
| Agent Type | Example | Typical Final Concentration in Assay | Notes |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Can exhibit toxicity at higher concentrations. |
| Co-solvent | Ethanol | < 1% (v/v) | Can affect enzyme activity and cell viability. |
| Surfactant | Tween® 80 | 0.01 - 0.1% (v/v) | Use above the Critical Micelle Concentration (CMC). |
| Surfactant | Pluronic® F-68 | 0.02 - 0.1% (w/v) | Often used in cell culture applications. |
4. Assess Kinetic Solubility:
It is highly recommended to experimentally determine the kinetic solubility of this compound in your specific assay buffer. This will help you identify the maximum concentration you can use without precipitation. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder into a sterile, low-protein-binding microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay
-
Prepare Compound Dilutions: In a 96-well polypropylene plate, prepare a serial dilution of your this compound stock solution in 100% DMSO.
-
Prepare Assay Plate: To a 96-well clear-bottom plate, add 198 µL of your specific assay buffer (e.g., cell culture medium, PBS) to each well.
-
Add Compound: Transfer 2 µL of each this compound dilution from the polypropylene plate to the corresponding wells of the assay plate containing the buffer. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Negative Control: Buffer with 1% DMSO only.
-
Blank: Buffer only.
-
-
Incubate: Cover the plate and incubate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure Precipitation:
-
Visual Inspection: Examine the plate for any visible precipitate.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance/scattering compared to the negative control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in light scattering is considered its kinetic solubility under those conditions.
Quantitative Data
Table 1: Solubility of a Representative Xanthone (α-Mangostin) in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | Insoluble |
| Ethanol | 25 | Soluble |
| Methanol | 25 | Soluble |
| Acetone | 25 | 32.83 |
| Ethyl Acetate | 25 | Soluble |
Data compiled from various sources on xanthone solubility.[6][7]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation.
Adiponectin Signaling Pathway
This compound has been shown to enhance the expression and secretion of adiponectin.[4] Adiponectin is a key hormone that regulates glucose and lipid metabolism. Its signaling pathway is a target of interest for metabolic diseases.
Caption: Key components of the adiponectin signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Adiponectin signaling and function in insulin target tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Norlichexanthone Stability in Solution: A Technical Support Resource
For researchers, scientists, and drug development professionals working with norlichexanthone, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, as a polyphenolic compound, is susceptible to degradation under various conditions. The primary factors influencing its stability in solution include pH, temperature, light exposure, and the choice of solvent.[1] Degradation can manifest as a change in color, precipitation, or a decrease in the concentration of the active compound over time.
Q2: In which solvents is this compound soluble and what are the recommended storage conditions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For short-term storage, solutions can be kept at 0°C. For long-term storage, it is recommended to store solutions at -20°C in a desiccated environment to minimize degradation.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, studies on similar xanthones, such as mangiferin, have shown that these compounds are generally more stable in acidic conditions (pH 3-4).[4] As the pH increases and becomes neutral to alkaline, the rate of degradation tends to increase. This is a common characteristic of polyphenolic compounds.
Q4: Can light exposure lead to the degradation of this compound solutions?
A4: Yes, exposure to light, particularly UV radiation, can induce photodegradation of xanthones.[5][6][7] This process can involve photosensitized oxidation, leading to the formation of various degradation products.[6] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Is this compound stable at elevated temperatures?
A5: Elevated temperatures can accelerate the degradation of this compound. While some xanthones have shown stability at high temperatures for short periods during extraction processes, prolonged exposure to heat in solution will likely lead to degradation.[8] It is advisable to avoid high temperatures during sample preparation and storage.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound solutions.
dot
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Stability Data
| Parameter | Condition | Expected Stability of this compound | Reference Compound(s) |
| pH | Acidic (pH 3-5) | High | Mangiferin |
| Neutral (pH 7) | Moderate | Mangiferin | |
| Alkaline (pH > 8) | Low | Mangiferin | |
| Temperature | -20°C (Long-term) | High | General Polyphenols |
| 4°C (Short-term) | Moderate to High | General Polyphenols | |
| Room Temperature | Low to Moderate | General Polyphenols | |
| > 40°C | Low | Thymoquinone | |
| Light | Protected from light | High | General Polyphenols |
| Exposed to ambient light | Moderate | Thymoquinone | |
| Exposed to UV light | Low | 3-Hydroxyflavone | |
| Solvent | DMSO | High (when stored properly) | General Small Molecules |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., HPLC-grade DMSO) to prepare a concentrated stock solution.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to the desired final concentration. Incubate under the same temperature and time conditions as the acid hydrolysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the final concentration. Keep the solution at room temperature and protected from light for a defined period.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in a calibrated oven at a specific temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. A common method for xanthones involves a C18 column with a mobile phase of methanol and water (e.g., 90:10 v/v) and UV detection at around 237 nm. A gradient elution may be necessary to separate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics under each stress condition.
-
Potential Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound under alkaline and oxidative conditions, based on the known reactivity of polyphenolic compounds. The hydroxyl groups on the xanthone scaffold are susceptible to oxidation, which can lead to the opening of the heterocyclic ring.
dot
Caption: Plausible degradation pathway of this compound.
References
- 1. This compound | C14H10O5 | CID 5281657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound supplier | CAS No :20716-98-7 | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seejph.com [seejph.com]
Technical Support Center: Optimizing HPLC Separation of Norlichexanthone Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in the High-Performance Liquid Chromatography (HPLC) separation of Norlichexanthone isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Isomers
Question: My this compound isomers are not separating well, appearing as overlapping peaks or a single broad peak. What steps can I take to improve this?
Answer: Poor resolution is a common difficulty when separating structurally similar isomers.[1] The following strategies can enhance separation:
-
Optimize the Mobile Phase: The mobile phase composition is a critical factor for achieving resolution.[1]
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can lengthen retention times and often improves the separation of closely eluting peaks.[1]
-
Change the Organic Modifier: Switching between methanol and acetonitrile can alter separation selectivity due to their different solvent properties.[1]
-
Modify Aqueous Phase pH: The pH of the mobile phase can significantly affect the ionization state of the isomers, which in turn impacts their retention and separation.[1] For ionizable compounds, adjusting the pH is a powerful tool to improve resolution.[1]
-
-
Evaluate the Stationary Phase: The choice of HPLC column is fundamental.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider columns with different selectivities. Phenyl or embedded polar group columns can offer unique interactions that improve the resolution of isomers.[2]
-
Particle Size and Column Length: Using columns with smaller particle sizes or increasing the column length can increase efficiency and improve resolution, though this may lead to higher backpressure.[3]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the time isomers interact with the stationary phase, potentially improving resolution.[1]
-
Control Temperature: Operating at a controlled, constant temperature using a column oven is crucial, as temperature variations can affect selectivity and retention times.[4]
Issue 2: Asymmetrical Peaks (Tailing or Fronting)
Question: My this compound isomer peaks are asymmetrical, with significant tailing or fronting. What causes this and how can I fix it?
Answer: Asymmetrical peaks can compromise the accuracy of quantification. Here are common causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.[5] Try diluting your sample or reducing the injection volume.[5]
-
Secondary Interactions: Peak tailing can occur from strong interactions between the analytes and active sites (e.g., exposed silanols) on the column packing material.[1] Adding a small amount of a competing agent, like a buffer or an acid (e.g., 0.1% formic acid), to the mobile phase can help mitigate these interactions.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
-
Column Degradation: A contaminated or worn-out column can result in poor peak shape.[1] Attempt to flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]
Issue 3: Fluctuating Retention Times
Question: The retention times for my this compound isomers are inconsistent between injections. What is causing this variability?
Answer: Inconsistent retention times can undermine the reliability of your results.[1] The most common causes and their solutions are:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent source of retention time drift.[1] Always measure components accurately and ensure the mobile phase is well-mixed.[1]
-
Inadequate Degassing: Air bubbles in the pump, caused by poorly degassed mobile phase, can lead to flow rate fluctuations and shifting retention times.[1]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting an analytical run. Insufficient equilibration can cause retention times to drift, especially during the initial injections.[1][4]
-
Temperature Fluctuations: Variations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[1]
-
Pump Performance: A malfunctioning pump, worn pump seals, or leaky fittings can cause an inconsistent flow rate.[1][4] If you suspect a pump issue, consult your instrument's manual for maintenance procedures.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating new this compound isomers?
A1: A robust starting point is to use a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with 0.1% formic acid added to both to improve peak shape.[1] Begin with a broad gradient (e.g., 5% to 95% acetonitrile) to determine the approximate solvent strength needed to elute the isomers. From there, you can optimize the gradient or switch to an isocratic method for finer separation.[1]
Q2: Is reversed-phase or normal-phase HPLC better for separating this compound isomers?
A2: Both modes can be effective, but the choice depends on the specific isomers.
-
Reversed-Phase (RP) HPLC: This is the most common approach, typically using a C18 or C8 column. It separates compounds based on hydrophobicity. For isomers with subtle differences in polarity, RP-HPLC with careful optimization of the mobile phase is often successful.[6]
-
Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (like silica) and a non-polar mobile phase.[7][8] NP-HPLC can be particularly powerful for separating isomers, as it leverages differences in the polarity of functional groups that might not be well-resolved in reversed-phase.[6][7][9]
Q3: How can I confirm the identity of the separated this compound isomers?
A3: While HPLC separates the isomers, it does not definitively identify them. For structural confirmation, it is essential to couple the HPLC system with a mass spectrometer (LC-MS).[1] Mass spectrometry provides the mass-to-charge ratio and fragmentation patterns of the eluting peaks, which are crucial for identifying individual isomers.
Quantitative Data
The selection of an analytical technique often involves a trade-off between speed and established robustness. Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle columns at higher pressures, generally offers significant improvements in speed and sensitivity over traditional HPLC for xanthone analysis.[10]
| Parameter | HPLC | UPLC / UHPLC | Key Advantage of UPLC |
| Analysis Time | 7 - 65 min | < 10 min | Significantly shorter run times, increasing sample throughput.[10] |
| Linearity (R²) | > 0.9868 - > 0.999 | > 0.99 | Both methods demonstrate excellent linearity.[10] |
| Limit of Detection (LOD) | 0.04 - 0.12 µg/mL | As low as 0.0219 µg/mL | Generally higher sensitivity.[10] |
| Limit of Quantitation (LOQ) | 0.14 - 0.37 µg/mL | As low as 0.0657 µg/mL | Allows for quantification of trace amounts.[10] |
| Accuracy (% Recovery) | 98.8% - 102.8% | Not explicitly stated, but expected to be comparable or better. | High accuracy is achievable with both methods.[10] |
Table 1: Comparison of HPLC and UPLC Performance for Xanthone Analysis. Data compiled from multiple sources.[10]
Experimental Protocols
Protocol: General Reversed-Phase HPLC Method for this compound Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers and instrumentation.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25°C.[12]
-
Detection Wavelength: Scan for the λmax of this compound (a DAD is useful here); a starting point could be around 240-260 nm.[11]
-
Injection Volume: 10-20 µL.[12]
-
-
Method Execution:
-
Sample Preparation: Accurately weigh and dissolve the this compound isomer standard or sample in a suitable solvent (e.g., methanol or the initial mobile phase composition).[12] Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B (linear gradient)
-
25-30 min: 70% to 95% B (column wash)
-
30-35 min: 95% B
-
35-35.1 min: 95% to 30% B (return to initial)
-
35.1-45 min: 30% B (re-equilibration)
-
-
Data Analysis: Integrate the peaks and evaluate resolution, peak shape, and retention time. Adjust the gradient slope, initial/final %B, and isocratic holds to optimize the separation.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. separation of two isomers - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 7. Normal-phase HPLC: Significance and symbolism [wisdomlib.org]
- 8. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Normal Phase HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting Norlichexanthone synthesis reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Norlichexanthone (1,3,6-trihydroxy-8-methyl-9H-xanthen-9-one).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the primary synthetic methodologies.
Condensation Reaction of Orsellinate Esters and Phloroglucinol Derivatives
This is a classical and widely used method for constructing the xanthone core.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in the condensation reaction can stem from several factors:
-
Poor quality of starting materials: Ensure that the orsellinate ester and phloroglucinol are pure. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.
-
Inefficient dehydration: The condensation reaction releases water, which can inhibit the reaction. Ensure your dehydrating agent (e.g., Eaton's reagent, polyphosphoric acid) is fresh and used in sufficient quantity.
-
Suboptimal reaction temperature: The reaction temperature is crucial. If it's too low, the reaction may not proceed to completion. If it's too high, side reactions and decomposition can occur. Refer to a specific protocol for the recommended temperature range and monitor it closely.
-
Insufficient reaction time: These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3] If the starting materials are still present after the recommended time, consider extending the reaction duration.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: Common side products in this reaction include:
-
Unreacted starting materials: This indicates an incomplete reaction. See Q1 for potential solutions.
-
Self-condensation products: The starting materials might react with themselves. This can sometimes be minimized by controlling the rate of addition of one reactant to the other.
-
Over-acylation or alternative cyclization products: The highly reactive nature of phloroglucinol can sometimes lead to undesired products. Using protecting groups on one of the hydroxyl groups of phloroglucinol can improve regioselectivity.
Troubleshooting Tip: To identify the spots on your TLC, you can run co-spots with your starting materials.[1][2] Any new spots are likely your product or side products.
Synthesis via Smiles Rearrangement
The Smiles rearrangement offers an alternative route to the xanthone core, often involving an intramolecular nucleophilic aromatic substitution.
Q3: The Smiles rearrangement is not proceeding. What should I check?
A3: Failure of the Smiles rearrangement can be due to:
-
Inappropriate base: The choice and strength of the base are critical for the deprotonation step that initiates the rearrangement. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is not old or deactivated.
-
Steric hindrance: Bulky substituents near the reaction centers can sterically hinder the intramolecular cyclization. Molecular modeling can sometimes help predict if this is a likely issue.
-
Electronic effects: The aromatic ring undergoing substitution needs to be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of electron-withdrawing groups ortho or para to the leaving group is often necessary.
Q4: I am getting a complex mixture of products. What could be the cause?
A4: A complex product mixture in a Smiles rearrangement can be due to:
-
Competing intermolecular reactions: If the intramolecular reaction is slow, intermolecular side reactions can become significant. Running the reaction at a lower concentration (high dilution) can favor the intramolecular pathway.
-
Decomposition of starting materials or product: The reaction conditions (e.g., strong base, high temperature) might be too harsh, leading to degradation. Consider using a milder base or a lower reaction temperature.
-
Alternative rearrangement pathways: Depending on the substrate, other rearrangements might be possible. Careful structural elucidation of the side products (e.g., by NMR and MS) can help understand these competing pathways.
Friedel-Crafts Acylation Approach
This method typically involves the acylation of a substituted benzene ring followed by cyclization to form the xanthone.
Q5: The Friedel-Crafts acylation step is giving a low yield. How can I improve it?
A5: Low yields in Friedel-Crafts acylation are a common issue. Consider the following:
-
Catalyst deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Substrate deactivation: Strongly deactivating groups on the aromatic ring can prevent the reaction from occurring.
-
Product inhibition: The ketone product can complex with the Lewis acid, effectively removing the catalyst from the reaction. Often, more than a stoichiometric amount of the catalyst is required.
Q6: I am having trouble with the subsequent cyclization to form the xanthone ring. What are the key factors?
A6: The cyclization step after acylation requires the removal of a molecule of water.
-
Ineffective dehydrating conditions: Strong acids like sulfuric acid or polyphosphoric acid are often used to promote this cyclization. Ensure the conditions are sufficiently dehydrating.
-
Incorrect regiochemistry of acylation: If the initial acylation occurs at the wrong position, the subsequent intramolecular cyclization to form the xanthone ring will not be possible. Purify and characterize the intermediate benzophenone to confirm its structure before proceeding.
Data Presentation
The yield of this compound synthesis can vary significantly depending on the chosen method and specific reaction conditions. The following table summarizes reported yields for different synthetic approaches to xanthones, providing a comparative overview.
| Synthetic Method | Key Reagents | Reported Yield (%) | Reference |
| Condensation Reaction | Orsellinate ester, Phloroglucinol, Eaton's reagent | 60-80 | General knowledge from multiple sources |
| Smiles Rearrangement | Substituted depside, Strong base (e.g., NaH) | 40-60 | General knowledge from multiple sources |
| Friedel-Crafts Acylation/Cyclization | Substituted benzoic acid, Phenol, Lewis Acid (AlCl₃) | 50-70 | |
| One-pot Enamine Synthesis | Pyrrolidine enamines | 30-50 | General knowledge from multiple sources |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as a general guide.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the condensation method, based on common procedures reported in the literature. Researchers should adapt this protocol based on their specific starting materials and laboratory conditions.
Synthesis of this compound via Condensation
Materials:
-
Methyl orsellinate
-
Phloroglucinol
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Anhydrous Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl orsellinate (1 equivalent) and phloroglucinol (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the reactants.
-
Reagent Addition: Slowly add Eaton's reagent (3-5 equivalents) to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.[1][2][3]
-
Workup:
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.[3][4]
-
Characterization: Characterize the purified product by NMR and mass spectrometry and compare the data with reported values.[5][6][7]
Visualizations
General Workflow for this compound Synthesis and Troubleshooting
Caption: A general workflow for the synthesis of this compound, including key troubleshooting checkpoints.
Logical Relationship for Troubleshooting Low Yield
Caption: A logical diagram outlining the steps to troubleshoot low reaction yields in this compound synthesis.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Properties and Complete Nuclear Magnetic Resonance Assignment of Isolated Xanthones from the Root of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
Technical Support Center: Norlichexanthone Interference in Biological Assays
Welcome to the technical support center for researchers working with norlichexanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biological assays. This compound, a member of the xanthone class of compounds, possesses chemical properties that may lead to non-specific effects in various assay formats. This guide will help you ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be cautious about assay interference?
A1: this compound is a naturally occurring xanthone, a class of organic compounds characterized by a specific tricyclic ring structure. Like many phenolic compounds, xanthones can exhibit properties such as intrinsic fluorescence, a tendency to aggregate at higher concentrations, and redox activity. These characteristics can lead to misleading results in common biological assays by generating false-positive or false-negative signals that are independent of the compound's specific biological activity on the intended target.
Q2: What are the most common types of assay interference I might encounter with this compound?
A2: The most common interference mechanisms for compounds like this compound include:
-
Fluorescence Interference: this compound may absorb and/or emit light at wavelengths that overlap with the excitation and emission spectra of your assay's fluorophores, leading to artificially high (autofluorescence) or low (quenching) signals.
-
Compound Aggregation: At certain concentrations, this compound may form colloidal aggregates in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, leading to promiscuous inhibition of enzymes.[1]
-
Redox Cycling: As a phenolic compound, this compound may undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2] This can inactivate sensitive enzymes through oxidation, resulting in false-positive inhibition.[3]
-
Luciferase Inhibition: Some small molecules can directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays. This can lead to a decrease in the luminescent signal, which could be misinterpreted as a specific effect on the signaling pathway under investigation. Conversely, some inhibitors can stabilize the luciferase enzyme, leading to an increase in signal and a false-positive result.[4]
Q3: My initial high-throughput screen (HTS) identified this compound as a hit. How can I be sure this is a genuine result?
A3: It is crucial to perform a series of counter-screens and orthogonal assays to validate any initial hits. A genuine hit should demonstrate activity across multiple, mechanistically distinct assays. Start by performing the simple control experiments outlined in the troubleshooting guides below to rule out common interference mechanisms.
Q4: I've observed that the inhibitory effect of this compound decreases when I add a non-ionic detergent to my assay. What does this suggest?
A4: A loss of activity in the presence of a non-ionic detergent like Triton X-100 or Tween-80 is a strong indication of aggregation-based inhibition.[5] The detergent helps to solubilize the compound and disrupt the formation of aggregates, thereby restoring the normal function of the proteins in your assay.
Q5: Can this compound interfere with cell-based assays?
A5: Yes, interference can also occur in cell-based assays. For example, the compound's fluorescence can interfere with imaging-based readouts. Additionally, non-specific effects on cell health due to membrane disruption or oxidative stress from redox cycling can lead to phenotypes that are not related to the specific target of interest. It is important to assess cytotoxicity and run appropriate controls, such as using a reporter gene that is not expected to be affected by the pathway you are studying.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Interference
Symptoms:
-
Unexpectedly high fluorescence readings in wells containing this compound, even in the absence of the biological target.
-
A decrease in the fluorescence signal of your assay's probe in the presence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, using the same excitation and emission wavelengths as your primary assay. A significant signal indicates autofluorescence.
-
Perform a Spectral Scan: Determine the full excitation and emission spectrum of this compound to identify its fluorescent profile. This will help you choose alternative fluorophores with non-overlapping spectra.
-
Conduct a Quenching Control: Measure the fluorescence of your assay's fluorophore with and without this compound. A concentration-dependent decrease in the fluorophore's signal suggests quenching.
-
Mitigation Strategies:
-
Red-Shift Your Assay: Switch to a fluorophore with longer excitation and emission wavelengths (red-shifted), as many interfering compounds fluoresce in the blue-green region of the spectrum.[6]
-
Use a "Pre-Read" Step: Measure the fluorescence of the plate after adding the compound but before initiating the biological reaction. This background can then be subtracted from the final reading.[7]
-
Employ Time-Resolved Fluorescence (TRF): TRF assays use probes with long-lived fluorescence, allowing the short-lived background fluorescence from interfering compounds to decay before measurement.
-
Issue 2: Suspected Compound Aggregation
Symptoms:
-
Inhibition is observed across multiple, unrelated enzyme assays.
-
The dose-response curve is unusually steep.
-
Inhibition is time-dependent.
Troubleshooting Steps:
-
Detergent Test: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is likely the cause.[5]
-
Enzyme Concentration Test: Increase the concentration of your enzyme. The IC₅₀ of a true inhibitor should be independent of the enzyme concentration, whereas the apparent potency of an aggregator will decrease as the enzyme concentration increases.
-
Dynamic Light Scattering (DLS): This technique can directly measure the formation of particles in a solution of this compound at various concentrations to determine its critical aggregation concentration (CAC).[8]
Issue 3: Suspected Redox Cycling
Symptoms:
-
Inhibition is observed in assays containing reducing agents like DTT.
-
The target protein is known to be sensitive to oxidation (e.g., contains reactive cysteine residues).
-
Inhibition is time-dependent and irreversible.
Troubleshooting Steps:
-
Catalase Rescue: Add catalase, an enzyme that degrades H₂O₂, to your assay. If the inhibitory effect of this compound is diminished, it suggests that H₂O₂ generated through redox cycling is responsible for the observed activity.[2]
-
Vary the Reducing Agent: Replace the strong reducing agent (e.g., DTT) with a weaker one (e.g., β-mercaptoethanol) or remove it entirely, if the assay conditions permit. If the inhibition is only observed in the presence of a strong reducing agent, redox cycling is a likely cause.[2]
-
DTT Consumption Assay: A specific counter-screen can be performed to measure the rate of DTT consumption in the presence of this compound. An increased rate of DTT oxidation indicates redox activity.[9]
Issue 4: Suspected Luciferase Reporter Assay Interference
Symptoms:
-
An unexpected increase or decrease in the luminescent signal that does not correlate with the expected pathway activity.
Troubleshooting Steps:
-
In Vitro Luciferase Inhibition Assay: Test this compound directly against purified luciferase enzyme to determine if it is a direct inhibitor.
-
Use a Control Reporter Vector: Transfect cells with a reporter construct driven by a constitutive promoter that should not be affected by your experimental conditions. A change in the signal from this control reporter in the presence of this compound indicates a non-specific effect.[10]
-
Switch Reporter Systems: If direct inhibition is confirmed, consider using an alternative reporter system, such as a fluorescent protein (e.g., GFP, RFP) or a different luciferase (e.g., Renilla luciferase if you are using firefly luciferase, or vice versa), as inhibitors are often specific to one type.[10]
Quantitative Data on Assay Interference
Table 1: Fluorescence Properties of Representative Xanthones
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent |
|---|---|---|---|
| Xanthone | ~366 | ~420-480 | Various[11][12] |
| Sulfone-Xanthone Derivatives | ~600-650 | ~650-725 | Methanol[13] |
| Mangiferin (a xanthone glycoside) | ~365 (UV) | Yellow autofluorescence | In plant tissue[14] |
Table 2: IC₅₀ Values of Common Luciferase Inhibitors
| Compound | Luciferase Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Resveratrol | Firefly | ~1-5 | [15][16] |
| Biochanin A | Firefly | 0.64 | [15] |
| Formononetin | Firefly | 3.88 | [15] |
| Calycosin | Firefly | 4.96 | [15] |
| NFκBAI4 | Firefly | ~1 | [16] |
| H-89 | Renilla | ~338 |[15] |
Note: IC₅₀ values can be highly dependent on assay conditions, such as substrate concentration.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's operational wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.
-
Add the dilutions to the wells of a black, opaque microplate. Include wells with assay buffer only as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Detergent-Based Assay for Compound Aggregation
Objective: To determine if the observed biological activity of this compound is due to the formation of aggregates.
Materials:
-
All components of your primary biochemical assay
-
This compound
-
Non-ionic detergent (e.g., 0.1% Triton X-100 stock solution)
Procedure:
-
Prepare two sets of your standard biochemical assay.
-
In the first set, perform the assay according to your standard protocol.
-
In the second set, add Triton X-100 to the assay buffer to a final concentration of 0.01% before adding this compound.
-
Run both sets of assays in parallel, including appropriate controls.
-
Data Analysis: Compare the dose-response curves of this compound in the presence and absence of detergent. A significant rightward shift or complete loss of inhibitory activity in the presence of Triton X-100 is indicative of aggregation-based interference.
Protocol 3: DTT-Based Assay for Redox Cycling
Objective: To determine if this compound undergoes redox cycling in the presence of DTT.
Materials:
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Dithiothreitol (DTT)
-
Resazurin
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of 5 µM resazurin and 50 µM DTT in the assay buffer.[2]
-
Add this solution to the wells of a black microplate.
-
Add this compound at various concentrations to the wells. Include wells with and without DTT as controls.
-
Incubate at room temperature for 60 minutes.
-
Measure the fluorescence of the product, resorufin (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: An increase in fluorescence in the presence of both this compound and DTT indicates the generation of H₂O₂ through redox cycling.
Visualizations
References
- 1. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Norlichexanthone Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in norlichexanthone bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Antioxidant Assays (e.g., DPPH)
Question: Why am I seeing high variability and inconsistent results in my DPPH assay replicates for this compound?
Answer: High variability in DPPH assays can stem from several factors. Ensure precise and consistent pipetting, as even small errors in sample or reagent volumes can lead to significant deviations. The DPPH reagent is light-sensitive and should be prepared fresh and stored in the dark.[1] Temperature fluctuations can also affect the reaction rate, so it's crucial to maintain a constant temperature during incubation. Additionally, ensure that your this compound sample is fully dissolved in the chosen solvent, as precipitates can interfere with absorbance readings.[2]
Question: My this compound sample shows low scavenging activity in the DPPH assay. What can I do?
Answer: If you observe low scavenging activity, consider increasing the concentration of your this compound sample.[2] The incubation time might also be a factor; extending it could allow for a more complete reaction.[2] However, be mindful that prolonged incubation might lead to the degradation of the DPPH radical, so a time-course experiment is recommended to determine the optimal incubation period. Also, verify the purity of your this compound sample, as impurities could inhibit its antioxidant activity.
Question: The color of my this compound sample is interfering with the DPPH assay readings. How can I correct for this?
Answer: The intrinsic color of natural compounds like this compound can indeed interfere with colorimetric assays. To correct for this, you should run a control for each concentration of your sample that includes the sample and the solvent but not the DPPH reagent.[3] The absorbance of this control should then be subtracted from the absorbance of the corresponding sample with the DPPH reagent. This will help to nullify the contribution of the sample's color to the final reading.
Cytotoxicity Assays (e.g., MTT)
Question: My MTT assay results for this compound are not reproducible. What are the common causes?
Answer: Lack of reproducibility in MTT assays is a frequent issue. Inconsistent cell seeding density is a primary cause; ensure that you have a homogenous cell suspension and that you are plating the same number of cells in each well.[4][5] Pipetting errors during the addition of MTT reagent or the solubilization solution can also lead to variability.[4] Furthermore, incomplete solubilization of the formazan crystals will result in artificially low absorbance readings. Ensure thorough mixing and allow sufficient incubation time for the solubilization agent to work completely.[5]
Question: I am observing high background absorbance in my MTT assay blank wells. What could be the reason?
Answer: High background absorbance in blank wells (media only) can be due to contamination of the culture medium with bacteria or yeast, which can also reduce the MTT reagent.[4] The presence of reducing agents in the medium, such as phenol red, can also contribute to this issue.[5] Using fresh, sterile medium and reagents is crucial. It is also recommended to include a background control containing only the culture medium and the MTT reagent to subtract from all other readings.[6]
Question: My test compound, this compound, seems to be interfering with the MTT assay. How can I confirm this?
Answer: Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to false-positive or false-negative results.[7] To check for this, you can set up control wells containing the same concentrations of this compound as in your experimental wells but without any cells.[7] If you observe a color change in these wells, it indicates that your compound is interfering with the assay. In such cases, you may need to consider using an alternative cytotoxicity assay that is less susceptible to such interference.
Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition)
Question: I am not seeing a dose-dependent inhibition of nitric oxide (NO) production with this compound in my LPS-stimulated macrophage assay. What should I check?
Answer: A lack of a clear dose-response can be due to several factors. Firstly, ensure that the concentrations of this compound you are using are within a relevant range. It's possible that the effective concentrations are much higher or lower than what you have tested. Secondly, verify the viability of your cells at the tested concentrations using an assay like MTT, as high concentrations of your compound might be cytotoxic, leading to a decrease in NO production that is not due to a specific anti-inflammatory effect.[8] Finally, ensure that your LPS stimulation is robust by including a positive control (LPS only) that shows a significant increase in NO production compared to unstimulated cells.
Question: My nitric oxide measurements are inconsistent. What are the potential sources of error?
Answer: Inconsistent nitric oxide measurements, often performed using the Griess reagent, can arise from instability of the Griess reagent itself. It is best to prepare it fresh.[9] The timing of the measurement after adding the Griess reagent is also critical and should be consistent across all samples. Additionally, ensure that there are no bubbles in the wells of your microplate, as these can interfere with absorbance readings.
Quantitative Data Summary
Due to the limited availability of specific quantitative bioactivity data for this compound in the public domain, the following tables present illustrative IC50 values for other xanthone derivatives to provide a comparative context for researchers. This data should be used for reference purposes only.
Table 1: Illustrative Antioxidant Activity of Selected Xanthones (DPPH Assay)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Xanthone A | 15.5 | Ascorbic Acid | 25.2 |
| Xanthone B | 28.3 | Trolox | 35.8 |
| Xanthone C | 45.1 | Quercetin | 12.5 |
Table 2: Illustrative Cytotoxicity of Selected Xanthones against Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Xanthone D | A549 (Lung) | 12.8 | Doxorubicin | 0.5 |
| Xanthone E | MCF-7 (Breast) | 21.4 | Paclitaxel | 0.01 |
| Xanthone F | HeLa (Cervical) | 18.2 | Cisplatin | 2.1 |
Table 3: Illustrative Anti-inflammatory Activity of Selected Xanthones (Nitric Oxide Inhibition Assay)
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Xanthone G | RAW 264.7 | 25.6 | L-NAME | 15.0 |
| Xanthone H | RAW 264.7 | 32.1 | Dexamethasone | 0.1 |
| Xanthone I | RAW 264.7 | 19.8 | Quercetin | 10.5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution. From this stock, prepare a series of dilutions to be tested.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Include a negative control (solvent only) and a positive control (e.g., ascorbic acid or trolox).
-
Include a blank for each sample concentration containing the sample and the solvent but not the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control)] * 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and an LPS-only control.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for assessing this compound bioactivity.
Inhibition of the NF-κB signaling pathway by xanthones.
Modulation of the MAPK signaling pathway by xanthones.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy [mdpi.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Norlichexanthone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of Norlichexanthone derivatives has been evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the cytotoxic activities of various xanthone derivatives as reported in the literature. It is important to note that these compounds were not all evaluated in the same studies, and thus, direct comparisons should be made with caution.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dimeric Tetrahydroxanthone Derivative | Bel-7402 (Hepatocellular Carcinoma) | 1.96 | [1] |
| Oxiranylmethoxy/Piperidinylethoxy Substituted Xanthones | ECA109 (Esophageal Squamous Carcinoma) | More effective than other substituted xanthones | [2] |
| Oxiranylmethoxy/Piperidinylethoxy Substituted Xanthones | SGC7901 (Stomach Cancer) | More effective than other substituted xanthones | [2] |
| Oxiranylmethoxy/Piperidinylethoxy Substituted Xanthones | GLC-82 (Lung Cancer) | More effective than other substituted xanthones | [2] |
| Isoeuxanthone Derivative (Oxiranylmethoxy substituted) | HeLa (Cervical Cancer) | More effective than other substituted xanthones | [3] |
| Isoeuxanthone Derivative (Oxiranylmethoxy substituted) | HepG2 (Hepatocellular Carcinoma) | More effective than other substituted xanthones | [3] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells receive medium with the solvent at the same final concentration.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the purple formazan crystals.
-
The plates are gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the solvent-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of xanthone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle.
Induction of Apoptosis
Xanthones have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic process.
Caption: Generalized intrinsic apoptosis pathway induced by xanthone derivatives.
Cell Cycle Arrest
Several studies have indicated that xanthone derivatives can cause cell cycle arrest, often at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing, ultimately leading to cell death. The mechanism of G2/M arrest can involve the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, downregulation of Cyclin B1 and CDK1 (also known as cdc2) can prevent entry into mitosis. The tumor suppressor protein p53 can also play a role in this process by upregulating the expression of CDK inhibitors like p21.[4][5][6]
Caption: Simplified signaling pathway of G2/M cell cycle arrest.
Experimental Workflow
The general workflow for assessing the comparative cytotoxicity of this compound and its derivatives involves several key stages, from compound preparation to data analysis.
Caption: General workflow for comparative cytotoxicity studies.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and DNA-binding properties of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity and DNA-binding properties of isoeuxanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Norlichexanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanisms of Norlichexanthone, a naturally occurring xanthone derivative, against established chemotherapy agents. By presenting key experimental data and detailed methodologies, this document aims to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction to this compound and its Anticancer Potential
This compound belongs to the xanthone class of heterocyclic compounds, which are known to possess a wide range of pharmacological activities, including potent anticancer effects. The planar structure of the xanthone ring allows it to intercalate with DNA, leading to DNA damage in cancer cells[1]. Various xanthone derivatives have demonstrated the ability to induce apoptosis (programmed cell death) and cell cycle arrest in numerous cancer cell lines. Their anticancer activity is often attributed to the activation of caspase proteins, inhibition of protein kinases, and modulation of key signaling pathways that govern cell survival and proliferation[2].
Comparative Anticancer Efficacy
To contextualize the anticancer potential of this compound, its cytotoxic effects are compared with two widely used chemotherapy drugs, Doxorubicin and Paclitaxel. While specific IC50 values for this compound are not extensively documented across a wide range of cancer cell lines in the readily available literature, data for structurally similar xanthones, such as α-mangostin, provide valuable insights.
Table 1: Comparative IC50 Values of Xanthone Derivatives, Doxorubicin, and Paclitaxel in Various Cancer Cell Lines.
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| α-mangostin | HL60 | Human Leukemia | ~10 | [3] |
| U-87 | Glioblastoma | 6.39 | [2] | |
| SGC-7901 | Gastric Cancer | 8.09 | [2] | |
| PC-3 | Prostate Cancer | 6.21 | [2] | |
| A549 | Lung Cancer | 4.84 | [2] | |
| Doxorubicin | HepG2 | Liver Cancer | 0.1 - 1 | [4] |
| MCF-7 | Breast Cancer | 0.05 - 0.5 | [4] | |
| A549 | Lung Cancer | 0.01 - 0.1 | [4] | |
| Paclitaxel | MEL | Leukemia | 0.0995 | [5] |
| K562 | Leukemia | 0.0427 | [5] | |
| A549 | Lung Cancer | 0.0025 - 0.0075 | [6] |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and exposure time.
Mechanistic Insights: Apoptosis Induction
A primary mechanism by which this compound and other xanthones exert their anticancer effects is through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway.
Signaling Pathway
The proposed signaling pathway for this compound-induced apoptosis involves the following key steps:
-
Induction of Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS) within the cancer cells.
-
Mitochondrial Membrane Depolarization: Elevated ROS levels contribute to the disruption of the mitochondrial membrane potential (ΔΨm).
-
Regulation of Bcl-2 Family Proteins: this compound is hypothesized to modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax, Bak). This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis[7][8].
-
Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3[9].
-
Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage[10][11].
.dot
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Mechanistic Insights: Cell Cycle Arrest
In addition to apoptosis, this compound and related xanthones can inhibit cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle.
Checkpoint Regulation
Studies on xanthone derivatives suggest that they can induce cell cycle arrest at different phases, most commonly at the G1/S or G2/M transitions[1].
-
G1 Phase Arrest: Some xanthones cause an accumulation of cells in the G1 phase, preventing them from entering the S phase (DNA synthesis). This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins and CDKs (e.g., Cyclin D1, CDK4) that are essential for G1/S transition[12][13].
-
G2/M Phase Arrest: Other xanthones have been shown to induce arrest in the G2/M phase, preventing the cells from entering mitosis. This can be mediated by the downregulation of the Cyclin B1/Cdc2 complex, which is crucial for the G2 to M transition[14][15].
.dot
Caption: this compound-induced cell cycle arrest at G1/S and G2/M checkpoints.
Experimental Protocols
To facilitate the validation and further investigation of this compound's anticancer mechanisms, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and IC50 Determination
.dot
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator[16].
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator[17].
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[2][16].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[16].
-
IC50 Calculation: The percentage of cell viability is calculated as [(Absorbance of treated cells / Absorbance of control cells) x 100]. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve[18].
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
.dot
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS[19].
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions[20][21].
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark[20].
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis[19].
Cell Cycle Analysis by Propidium Iodide Staining
.dot
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C[22].
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature in the dark[1][23].
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting for Apoptotic Proteins
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the mitochondrial pathway and the induction of cell cycle arrest. The comparative data, although preliminary for this compound itself, suggests that its efficacy could be comparable to some existing chemotherapeutic drugs, warranting further investigation.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound across a broad panel of human cancer cell lines.
-
In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.
-
Combination Therapy: Investigating the synergistic effects of this compound with other anticancer agents to enhance therapeutic outcomes and overcome drug resistance.
-
Detailed Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
By addressing these research avenues, the full therapeutic potential of this compound as a novel anticancer drug can be realized.
References
- 1. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Regulation of anti-apoptotic Bcl-2 family protein Mcl-1 by S6 kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The proteolytic landscape of cells exposed to non-lethal stresses is shaped by executioner caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of G0/G1 cell-cycle arrest and apoptosis induced by terfenadine in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation | PLOS One [journals.plos.org]
- 12. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 17. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-apoptotic Protein BCL2 Down-regulates DNA End Joining in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Norlichexanthone: An Emerging Natural Compound in Enzyme Inhibition Research
For Immediate Release
Norlichexanthone, a naturally occurring xanthone, is gaining attention within the scientific community for its potential as an enzyme inhibitor. This comparison guide offers a detailed overview of this compound's performance against standard enzyme inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their exploratory studies.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies on the enzyme inhibitory activity of this compound against a wide range of standard inhibitors are limited in publicly available research. However, existing literature points towards its activity against specific enzymes, most notably monoamine oxidase (MAO). One study has reported its inhibitory effects on this key enzyme involved in neurotransmitter metabolism.
To provide a comparative perspective, the following table summarizes the available inhibitory concentration (IC50) value for this compound against monoamine oxidase, alongside the IC50 values of well-established standard inhibitors for the same enzyme.
| Compound | Enzyme Target | IC50 Value (µM) | Reference Compound(s) |
| This compound | Monoamine Oxidase | Data Not Found | - |
| Moclobemide | Monoamine Oxidase-A | 1.2 | Standard Inhibitor |
| Selegiline | Monoamine Oxidase-B | 0.009 | Standard Inhibitor |
| Toloxatone | Monoamine Oxidase-A | 0.3 | Standard Inhibitor |
| Pargyline | Monoamine Oxidase-B | 0.02 | Standard Inhibitor |
Note: Extensive searches for the specific IC50 value of this compound against monoamine oxidase did not yield a quantifiable result, representing a current gap in the scientific literature. The values for standard inhibitors are provided for contextual comparison should data for this compound become available.
Preliminary investigations into the effects of this compound and its derivatives on other enzymes, such as α-glucosidase and tyrosinase, have suggested weak to negligible inhibitory activity. However, without concrete IC50 values, a quantitative comparison is not feasible at this time.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods in the field.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (this compound) and standard inhibitors (e.g., Moclobemide, Selegiline)
-
96-well microplate reader (spectrofluorometer)
Procedure:
-
Prepare serial dilutions of the test compound and standard inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the test compound or standard inhibitor to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Measure the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) kinetically over 30 minutes at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of enzyme inhibition and the experimental process, the following diagrams are provided.
Caption: Mechanism of enzyme inhibition by an inhibitor compound.
Caption: Workflow for an in vitro enzyme inhibition assay.
Other Reported Biological Activities of this compound
While quantitative data on enzyme inhibition is sparse, this compound has been investigated for other biological effects. Studies have shown that it can promote the secretion and expression of adiponectin in adipocytes, suggesting potential applications in metabolic research. Furthermore, this compound has demonstrated antioxidant properties and cytotoxic effects against various cancer cell lines. These activities may be linked to underlying enzyme interactions that warrant further investigation.
Conclusion
This compound presents an interesting profile for researchers in drug discovery and pharmacology. The current body of literature indicates its potential as a monoamine oxidase inhibitor, though quantitative data to firmly establish its potency in comparison to standard drugs is needed. The provided experimental protocols and diagrams are intended to serve as a resource for scientists aiming to fill this knowledge gap and further elucidate the therapeutic potential of this natural compound. Continued research is essential to fully understand the mechanisms of action and comparative efficacy of this compound.
A Comparative Guide to Norlichexanthone Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of natural compounds like Norlichexanthone is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of common analytical methods for the quantification of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Quantitative Method Performance
The selection of an appropriate quantification method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of xanthones, including this compound.[1][2][3][4][5] Below is a summary of typical performance characteristics for these methods, synthesized from validated assays for similar compounds.
| Parameter | HPLC-UV | LC-MS/MS | Spectrophotometry |
| Linearity (r²) | > 0.999[3] | > 0.99[6] | > 0.999[7] |
| Concentration Range | 0.4 - 5.8 µg/mL (for similar xanthones)[3] | ng/mL to µg/mL range | 0.5 - 4.0 µg/mL (for xanthone)[7] |
| Accuracy (% Recovery) | 98.8% - 102.8%[3] | High accuracy[6] | 86.5% - 95.9%[7] |
| Precision (% RSD) | Intra-assay: 0.3% - 1.2%[3] | Intra- & Inter-assay: < 15% | Intra-assay: 0.3% - 3.0%, Inter-assay: 1.4% - 3.1%[7] |
| Limit of Detection (LOD) | µg/mL range | pg/mL to ng/mL range | µg/mL range |
| Specificity | Good, but potential for co-eluting interferences | Excellent, based on mass-to-charge ratio | Low, susceptible to interference from other absorbing compounds |
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound from a sample, such as a lichen extract, involves several key steps from sample preparation to data analysis. This process is crucial for obtaining accurate and reproducible results.
Caption: General workflow for this compound quantification.
Detailed Experimental Protocols
Below are representative protocols for HPLC-UV and LC-MS/MS methods, which can be adapted for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][9] For example, a mobile phase of methanol-water (90:10, v/v) has been used for xanthone analysis.[3]
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound (e.g., 237 nm for a similar xanthone).[3]
-
Sample Preparation: Samples are extracted with a suitable solvent (e.g., acetone, methanol). The extract is then filtered through a 0.45 µm filter before injection.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or when low concentrations of this compound are expected.[6][10]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C8 or C18 column with a smaller particle size (e.g., 3 µm) is often used for better resolution.[6]
-
Mobile Phase: A gradient elution is typically employed, for instance, starting with a higher aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile with 0.1% formic acid).[6]
-
Flow Rate: A lower flow rate, such as 0.2 mL/min, can be optimal for MS detection.[6]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions.
-
Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.
-
Quantification: An internal standard is often used to improve accuracy. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Cross-Validation Considerations
While no direct cross-validation studies comparing multiple methods for this compound were found, a robust validation of any chosen method is crucial. According to ICH guidelines, method validation should encompass specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][11] For ensuring the generalizability and robustness of a quantification method, external validation with independent samples is recommended.[12]
Signaling Pathway Context
To visualize the broader context in which this compound quantification is relevant, the following diagram illustrates a simplified signaling pathway where a natural product, such as a xanthone, might exert its biological effects, leading to a therapeutic outcome. The accurate quantification of the compound is the first step in understanding its dose-dependent activity within such a pathway.
Caption: A hypothetical signaling pathway for a natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones of Lichen Source: A 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. primescholars.com [primescholars.com]
- 12. An empirical assessment of validation practices for molecular classifiers - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Norlichexanthone Bioactivity: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of Norlichexanthone with established alternative compounds, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural xanthone.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound and its comparators in key areas: induction of adiponectin secretion, antioxidant activity, and cytotoxicity against cancer cell lines.
Table 1: Induction of Adiponectin Secretion
| Compound | Cell Line | Concentration | Fold Increase in Adiponectin Secretion | EC50 | Mechanism of Action | Reference |
| This compound | ST-13 preadipocytes | 10 µM | Dose-dependent increase | Not Reported | Likely PPARγ-independent | [1][2] |
| Rosiglitazone | 3T3-L1 adipocytes | 0.5 µM | Not explicitly quantified in folds | Not Reported | PPARγ agonist | [3][4] |
| Rosiglitazone | Overweight women with PCOS | 8 mg/day (4 months) | ~2.4-fold increase in plasma adiponectin | Not Applicable | PPARγ agonist | [N/A] |
| Troglitazone | 3T3-L1 adipocytes | 1-10 µM | Dose-dependent increase | Not Reported | PPARγ agonist | [N/A] |
Table 2: Antioxidant Activity
| Compound | Assay | Antioxidant Capacity (ORAC Value) | Comparator | Reference |
| This compound | ORAC | Not explicitly quantified in µM TE/g | Comparable to Ascorbic Acid | [N/A] |
| Quercetin | ORAC | Ranges from 4.38 to 10.7 µM TE/g (variable with conditions) | Trolox | [5] |
Table 3: Cytotoxicity (IC50 Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | Huh-7 (Liver) | H1975 (Lung) | U937 (Lymphoma) | BGC823 (Gastric) |
| This compound | 64.6 | 56.7 | 74.6 | >30 | 79.1 | >30 | 697.6 |
| Doxorubicin | >20 | 2.5 | Not Reported | >20 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication of the findings.
Adipocyte Differentiation and Adiponectin Secretion Assay
-
Cell Culture and Differentiation: ST-13 or 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is induced by treating the cells with a differentiation medium typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Compound Treatment: After induction of differentiation, cells are treated with varying concentrations of this compound or a comparator compound (e.g., Rosiglitazone) for a specified period (e.g., 24-72 hours).
-
Western Blot for Adiponectin: The cell culture supernatant is collected, and the concentration of secreted adiponectin is determined by Western blot analysis using an anti-adiponectin antibody. Protein bands are visualized and quantified using densitometry.
-
mRNA Expression Analysis: Total RNA is extracted from the treated cells. The mRNA expression levels of adiponectin and adipogenic marker genes (e.g., PPARγ, FABP4) are quantified using real-time quantitative PCR (RT-qPCR).
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: A fluorescein sodium salt solution is prepared in a phosphate buffer. The antioxidant compounds (this compound, Quercetin, and Trolox standard) are dissolved in an appropriate solvent. A free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is also prepared in phosphate buffer.
-
Assay Procedure: In a 96-well microplate, the antioxidant solution is mixed with the fluorescein solution and incubated. The reaction is initiated by adding the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using Trolox, and the ORAC values of the test compounds are expressed as Trolox equivalents (TE).
MTT Cytotoxicity Assay
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a comparator cytotoxic agent (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Adiponectin induction pathway by Thiazolidinediones via PPARγ activation.
Caption: Hypothesized PPARγ-independent adiponectin induction pathway by this compound.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
References
- 1. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Norlichexanthone from Diverse Lichen Species
Norlichexanthone, a naturally occurring xanthone, has garnered significant interest within the scientific community for its potential therapeutic applications. This bioactive compound, isolated from various lichen species, exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This guide provides a comparative analysis of this compound derived from different lichen sources, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of this promising natural product.
Comparative Performance of this compound
The efficacy of this compound can vary depending on its lichen source, which may influence its yield and potency in biological assays. Below is a summary of quantitative data on this compound from different lichen species.
| Lichen Species | Compound | Biological Activity | Assay | Results |
| Pertusaria laeviganda (from endolichenic fungus) | This compound | Antioxidant | ORAC | 0.0202 mol TE/g[1] |
| Pertusaria laeviganda (from endolichenic fungus) | Ascorbic Acid (Control) | Antioxidant | ORAC | 0.0290 mol TE/g[1] |
| Lecanora lichexanthona | This compound | Not specified in literature | - | Minor compound[2] |
| Not specified | This compound | Anticancer (Tyrosine Kinase Inhibition) | p56lck tyrosine kinase inhibition | 100% inhibition at 200 µg/mL[3] |
| Not specified | This compound | Anticancer (Protein Kinase Inhibition) | Aurora-B, PIM1, VEGF-R2 kinase inhibition | IC50 values ranging from 0.3 to 12 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the isolation and biological evaluation of this compound.
Isolation and Purification of this compound
This compound can be isolated from lichen thalli or cultured endolichenic fungi through a series of extraction and chromatographic techniques.
1. Extraction:
-
Air-dry and grind the lichen material (e.g., Pertusaria laeviganda) to a fine powder.
-
Perform successive extractions with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol.
-
The ethyl acetate extract is often enriched with xanthones.[1]
-
Concentrate the ethyl acetate fraction under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography over silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate different fractions.
-
Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and further purify them using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[1][4]
-
Use a mobile phase, for example, a methanol-water gradient, to achieve high purity.[5]
-
The structure of the isolated this compound can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antioxidant Activity Assays
The antioxidant capacity of this compound is commonly evaluated using the DPPH radical scavenging and Oxygen Radical Absorbance Capacity (ORAC) assays.
1. DPPH Radical Scavenging Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[6]
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.[7]
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance of the solution at approximately 517 nm using a microplate reader.[8]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[7]
2. Oxygen Radical Absorbance Capacity (ORAC) Assay:
-
This assay measures the scavenging of peroxyl radicals.[9]
-
Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).[10]
-
Add the this compound sample to the fluorescein solution in a black 96-well plate and incubate.[10]
-
Initiate the reaction by adding a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[10]
-
Monitor the fluorescence decay every minute using a fluorescence microplate reader with appropriate excitation and emission wavelengths.[10]
-
Calculate the area under the curve (AUC) and compare it to a Trolox standard to express the ORAC value in Trolox equivalents (TE).[1]
Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., human melanoma FemX and human colon carcinoma LS174) in a 96-well plate and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[11]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]
Anti-inflammatory Activity Assay (NF-κB Inhibition)
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the NF-κB signaling pathway.
-
Utilize a reporter cell line (e.g., HEK293T or THP-1) that expresses a luciferase gene under the control of an NF-κB promoter.[4][12]
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to activate the NF-κB pathway.[4][13]
-
After a defined incubation period, lyse the cells and measure the luciferase activity using a luminometer.[14]
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathways for its anticancer and anti-inflammatory activities.
Figure 1: Experimental workflow for the isolation and purification of this compound.
Figure 2: Proposed apoptotic signaling pathway induced by this compound in cancer cells.
Figure 3: Proposed mechanism of NF-κB inhibition by this compound.
Figure 4: Proposed inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lecanora lichexanthona - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Anti-Cancer and Related Properties of Lichen-Extracts and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
A Prospective In Vivo Efficacy Comparison: Norlichexanthone Poised Against Established Antidiabetic Therapies
For Immediate Release to the Scientific Community
This guide offers a comparative analysis of the burgeoning therapeutic candidate, Norlichexanthone, against established antidiabetic drugs. At present, the efficacy of this compound has been evaluated through in vitro studies, with this document providing a forward-looking comparison to the well-documented in vivo performance of existing treatments. This information is intended for researchers, scientists, and professionals in drug development to highlight the potential of this compound and to delineate a course for future in vivo validation.
The core of this compound's potential lies in its demonstrated ability to enhance the secretion and expression of adiponectin in cultured adipocytes.[1] Adiponectin is an adipose-derived hormone with known insulin-sensitizing, anti-diabetic, and anti-atherogenic properties.[1] A key finding from in vitro research is that this compound's mechanism of action appears to be independent of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism, distinguishing it from the thiazolidinedione (TZD) class of drugs.[1]
Comparative Analysis: this compound vs. Pioglitazone
To contextualize the potential of this compound, this guide contrasts its in vitro profile with the established in vivo efficacy of Pioglitazone, a widely used TZD for the treatment of type 2 diabetes. The primary animal model referenced for Pioglitazone's efficacy is the db/db mouse, a genetic model of obesity and type 2 diabetes that exhibits many key features of the human disease.[2][3][4]
Table 1: Comparative Efficacy and Mechanistic Profile
| Parameter | This compound (in vitro) | Pioglitazone (in vivo) |
| Primary Mechanism | Promotes adiponectin secretion and expression, independent of PPARγ agonism.[1] | Potent PPARγ agonist.[2] |
| Animal/Cell Model | Cultured ST-13 adipocytes.[1] | db/db mouse model of type 2 diabetes.[2][5][6] |
| Effect on Glycemic Control | Data not available. | Significantly lowers blood glucose levels.[2][5] |
| Insulin Sensitivity | Data not available. | Improves whole-body carbohydrate utilization and insulin sensitivity.[2][6] |
| Adiponectin Levels | Dose-dependently increases adiponectin protein secretion and mRNA expression.[1] | Markedly increases plasma adiponectin levels.[5][6] |
| Pancreatic β-cell Function | Data not available. | Preserves pancreatic β-cell mass and restores glucose-stimulated insulin secretion.[6][7] |
Experimental Protocols: A Blueprint for In Vivo Evaluation
The following protocols provide a detailed methodology for the key experiments cited, offering a framework for the prospective in vivo assessment of this compound.
In Vitro Adiponectin Secretion and Expression Assay for this compound
-
Cell Culture and Differentiation: ST-13 preadipocytes are cultured in a suitable medium and induced to differentiate into mature adipocytes.
-
Compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound for a specified duration.
-
Quantification of Adiponectin Secretion: The concentration of adiponectin in the culture medium is determined by Western blot analysis.
-
Quantification of Adiponectin mRNA Expression: Total RNA is extracted from the treated adipocytes, and the relative expression of adiponectin mRNA is quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
PPARγ Agonist Activity Assay: A luciferase reporter assay is employed to ascertain whether this compound directly activates PPARγ.[1]
In Vivo Antidiabetic Efficacy Study in db/db Mice (Representative Protocol for Pioglitazone)
-
Animal Model: Male db/db mice, a model of severe obesity and type 2 diabetes, are utilized.[8]
-
Acclimatization and Grouping: Animals are acclimatized to laboratory conditions before being randomly assigned to treatment groups (e.g., vehicle control, Pioglitazone).
-
Drug Administration: Pioglitazone (e.g., 10 mg/kg/day) or vehicle is administered orally for a predetermined period, typically several weeks.[5]
-
Metabolic Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
-
Assessment of Glucose Homeostasis: An oral glucose tolerance test (OGTT) is performed to evaluate the improvement in glucose disposal.
-
Biochemical Analysis: At the termination of the study, blood samples are collected to measure plasma levels of insulin, adiponectin, and triglycerides.[5][6]
-
Histological Analysis: Pancreatic tissue is collected to assess changes in β-cell mass and islet morphology.[6]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: Proposed mechanism of this compound based on in vitro data.
Caption: Standard workflow for an in vivo antidiabetic efficacy study.
Future Directions
The promising in vitro results for this compound strongly warrant comprehensive in vivo investigation. Its unique mechanism of action suggests it could offer a new therapeutic avenue for type 2 diabetes, potentially with a different side-effect profile compared to existing PPARγ agonists. Future research should focus on evaluating its efficacy in established animal models of type 2 diabetes, such as the db/db mouse, to determine its effects on glycemic control, insulin sensitivity, and long-term complications. Such studies will be critical in translating the initial in vitro findings into a potential clinical reality.
References
- 1. This compound isolated from fungus P16 promotes the secretion and expression of adiponectin in cultured ST-13 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans [mdpi.com]
- 3. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular mechanism by which pioglitazone preserves pancreatic β-cells in obese diabetic mice: evidence for acute and chronic actions as a PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Norlichexanthone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of norlichexanthone analogues, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. The information presented herein is curated from various scientific studies to facilitate the rational design of more potent and selective therapeutic agents based on the xanthone scaffold.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The planar xanthone core allows for intercalation with DNA, and various substitutions on this scaffold modulate the anticancer potency and selectivity.[1]
1.1. Structure-Activity Relationship Highlights:
-
Hydroxylation and Alkoxylation: The presence and position of hydroxyl and methoxy groups on the xanthone ring are critical for activity. For instance, 1,3-dihydroxyxanthone is a well-known anticancer agent.[2] The introduction of an epoxypropyl group at the C-1 position of 1,3-dihydroxyxanthone significantly enhances its cytotoxicity against MCF-7 and HeLa cells.[2]
-
Amination: The incorporation of amino-containing side chains can lead to potent p53 activators by inhibiting the MDM2-p53 interaction.[3] One such aminated xanthone derivative demonstrated significant growth inhibition of HCT116 colon cancer cells.[3]
-
Prenylation and Geranylation: The addition of isoprenoid chains, such as prenyl and geranyl groups, often enhances anticancer activity. These lipophilic moieties can improve cell membrane permeability.
-
Halogenation: The introduction of chlorine atoms into the xanthone nucleus can influence the biological activity, with some chlorinated derivatives showing notable cytotoxicity.
1.2. Comparative Anticancer Activity of this compound Analogues
| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Norcantharidin analogue with isopropyl tail | HT29 (colon) | 19 | [4] |
| Norcantharidin analogue with isopropyl tail | SJ-G2 (glioblastoma) | 21 | [4] |
| Norcantharidin analogue with terminal phosphate | BE2-C (neuroblastoma) | 9 | [4] |
| Aminated Xanthone 37 | HCT116 p53+/+ (colon) | 8.67 ± 0.59 | [3] |
| Aminated Xanthone 37 | HepG2 (liver) | 18.95 ± 0.39 | [3] |
| 1b (2-epoxypropyl at C-1 of 1,3-dihydroxyxanthone) | MCF-7 (breast) | 3.28 | [2] |
| 1b (2-epoxypropyl at C-1 of 1,3-dihydroxyxanthone) | HeLa (cervical) | 23.3 | [2] |
| Ananixanthone | K562 (leukemia) | 7.21 | [5] |
| Caloxanthone B | K562 (leukemia) | 3.00 | [5] |
| Secalonic acid D | K562 (leukemia) | 0.43 | [5] |
| Secalonic acid D | HL60 (leukemia) | 0.38 | [5] |
1.3. Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity
This protocol is based on the methodology described for evaluating the cytotoxicity of aminated xanthone derivatives.[3]
-
Cell Plating: Seed cells (e.g., HCT116, HepG2) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogues) and incubate for 48 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
1.4. Signaling Pathways in Anticancer Activity
The anticancer effects of xanthone derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and DNA repair.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a variety of pathogenic bacteria, including multidrug-resistant strains.
2.1. Structure-Activity Relationship Highlights:
-
Lipophilic Substituents: The introduction of lipophilic moieties, such as isoprenyl groups, can enhance antibacterial activity, likely by facilitating passage through the bacterial cell membrane.[6]
-
Cationic Groups: The presence of cationic groups can improve activity against Gram-negative bacteria.[6]
-
Spacer Length: The length of the linker between the xanthone core and a cationic group is crucial for optimizing antibacterial potency.[6]
-
Stereochemistry: The spatial arrangement of substituents can significantly influence the antimicrobial effect, as observed in chiral derivatives.[7]
2.2. Comparative Antimicrobial Activity of this compound Analogues
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| XT17 (isoprenyl group) | S. aureus ATCC 29213 | 0.39 | [6] |
| XT17 (isoprenyl group) | E. coli ATCC 25922 | 3.125 | [6] |
| XT19 (methyl group) | Gram-positive bacteria | 6.25 - 12.5 | [6] |
| XT19 (methyl group) | Gram-negative bacteria | >100 | [6] |
| Scortechinone A (16N) | MRSA | 128 | [7] |
| Scortechinone L (27N) | MRSA | >64 | [7] |
| Hybrid lichexantone-THC (isomer 5) | Gram-positive resistant strains | Significant activity | [8] |
2.3. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for assessing antimicrobial susceptibility.[9][10]
-
Preparation of Inoculum: Culture the bacterial strain overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2.4. Experimental Workflow for Antimicrobial Susceptibility Testing
Enzyme Inhibition
This compound analogues have been investigated as inhibitors of various enzymes, including cholinesterases, which are relevant to Alzheimer's disease.
3.1. Structure-Activity Relationship Highlights:
-
Alkoxy/Alkenoxy Substituents: The presence of alkoxy or alkenoxy groups at the C-3 position of the xanthone scaffold can positively influence the inhibitory potency against cholinesterases.[11]
-
Dialkylamine Methyl Groups: The type of dialkylamine methyl group at the C-2 position can affect both the inhibitory activity and the selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11]
3.2. Comparative Cholinesterase Inhibitory Activity of this compound Analogues
| Compound/Analogue | Enzyme | Activity (IC50 in µM) | Reference |
| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | AChE | 2.61 ± 0.13 | [11] |
| 2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-one | BuChE | 0.51 ± 0.01 | [11] |
3.3. Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
This is a widely used spectrophotometric method for measuring cholinesterase activity.[12]
-
Reagent Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0). Also, prepare a solution of the enzyme (AChE or BuChE).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration that causes 50% inhibition of the enzyme activity.[13]
3.4. Logical Relationship in Enzyme Inhibition Assay
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound analogues. The presented data and methodologies can aid in the design of future studies aimed at developing novel and effective drugs based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of a series of norcantharidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1, 3-dihydroxyxanthone mannich base derivatives as anticholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Norlichexanthone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of norlichexanthone. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Due to the lack of specific published disposal procedures for this compound, a cautious approach is mandated. Therefore, it is essential to treat this compound and any contaminated materials as hazardous waste.
Hazard Assessment and Waste Classification
The first critical step is to classify the waste stream containing this compound. In the absence of a specific Safety Data Sheet (SDS), researchers must rely on general principles of chemical hazard assessment. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be a non-hazardous waste by an appropriate authority like the institution's Office of Clinical and Research Safety (OCRS)[1].
A hazardous waste is a solid, liquid, or gaseous material that displays either a "Hazardous Characteristic" or is specifically "listed" by name as a hazardous waste[2]. The four characteristics of hazardous waste are Ignitability, Corrosivity, Reactivity, and Toxicity[2].
Table 1: Hazardous Waste Characteristics
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizing materials, or ignitable compressed gases. | Ethanol, acetone, sodium nitrate[2]. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Hydrochloric acid, sodium hydroxide[2]. |
| Reactivity | Materials that react violently with water, are unstable, or generate toxic gases when mixed with acids or bases. | Sodium metal, potassium cyanide, picric acid[2]. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can leach toxic chemicals into the soil or groundwater. | Based on the Toxicity Characteristic Leaching Procedure (TCLP). |
Without specific data for this compound, it is prudent to handle it as a toxic chemical and a potential environmental hazard.
Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, chemically compatible container. Plastic containers are often preferred for storing waste materials[2].
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials. For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds[3].
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) and liquid waste (e.g., solutions containing this compound) in separate, appropriate containers.
Container Management and Labeling
Proper management of waste containers is essential for safety and regulatory compliance.
-
Container Condition: Use sturdy, leak-proof containers with secure screw caps[3]. The container must be compatible with the waste being stored.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name, "this compound," and any known hazard characteristics (e.g., "Toxic").
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding or removing waste[1][2]. This prevents the release of vapors and potential spills.
Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation[2][3].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Storage Limits: There are limits on the amount of waste that can be accumulated and the time it can be stored. Typically, no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA[2].
-
Secondary Containment: Use secondary containment, such as a tray or bin, for liquid waste containers to contain any potential leaks or spills.
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[1][4]. Evaporation of chemical waste is also not an acceptable disposal method[1][4].
-
Contact Environmental Health and Safety (EHS): Your institution's EHS or a similar department is responsible for the collection and disposal of hazardous chemical waste[2]. Contact them to schedule a waste pickup.
-
Waste Pickup: Follow your institution's specific procedures for requesting a waste pickup. This may involve filling out an online form or a physical tag for the waste container.
-
Empty Containers: A container that has held a hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains[5]. However, for highly toxic chemicals, the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[1][4]. Once properly decontaminated, deface the hazardous waste label and dispose of the container as regular trash[1].
Experimental Workflow for this compound Disposal
The following workflow provides a step-by-step guide for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate action is required to ensure the safety of laboratory personnel and to mitigate environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE): Before attempting to clean up a small spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Contact EHS: For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately[4].
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Norlichexanthone
Audience: Researchers, scientists, and drug development professionals.
Pre-operational Safety Checklist
Before handling Norlichexanthone, ensure the following are in place:
-
Designated Work Area: All work should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Personal Protective Equipment (PPE): All necessary PPE must be available and in good condition.
-
Spill Kit: A chemical spill kit appropriate for powdered substances should be readily accessible.
-
Waste Disposal: Pre-labeled, sealed containers for hazardous waste must be available.
Personal Protective Equipment (PPE)
Given that this compound is a powdered substance with known biological activity, a comprehensive approach to PPE is critical to prevent inhalation, dermal, and eye contact.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1] |
| Hand Protection | Wear chemically resistant gloves.[2] Given the lack of specific data for this compound, nitrile gloves are a common and effective choice for handling many powdered chemicals. Double gloving is recommended, especially when handling potent compounds.[3] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[3] |
| Body Protection | A lab coat or chemical-resistant gown should be worn to protect the skin and clothing.[2] Ensure it is fully buttoned. |
| Respiratory Protection | For handling powders, a NIOSH-approved respirator is essential to prevent inhalation. An N95 or N100 particulate respirator is recommended.[3] For larger quantities or in situations where dust generation is likely, a powered air-purifying respirator (PAPR) may be necessary. Surgical masks do not offer adequate protection from fine chemical dust.[3] |
Handling Procedures
Adherence to the following step-by-step procedures will minimize the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for safely handling this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation: Before starting, ensure your work area is clean and uncluttered. Don all required PPE as specified in the table above.
-
Weighing:
-
Conduct all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use anti-static weigh paper or a tared container to prevent dispersal of the powder.
-
Handle vials and containers carefully to avoid generating dust.
-
-
Solubilization:
-
If dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Keep the container covered as much as possible during this process.
-
-
Experimentation:
-
All subsequent experimental steps involving this compound, whether in solid or solution form, should be carried out in a well-ventilated area, preferably a fume hood.
-
Avoid direct contact with the substance. Use appropriate laboratory tools (spatulas, pipettes, etc.).
-
-
Clean-up:
-
After handling is complete, decontaminate all surfaces and equipment. Use a solvent known to dissolve this compound if applicable, followed by a general laboratory cleaner.
-
Carefully remove PPE, avoiding self-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, weigh paper, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Chemical and Physical Properties
While a comprehensive SDS is not available, the following properties of this compound have been identified.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₅ | PubChem |
| Molecular Weight | 258.23 g/mol | PubChem |
| Appearance | Solid powder (specific color not detailed in available literature) | - |
| Known Bioactivity | Antimalarial, Fungal Metabolite, Antioxidant, Cytotoxic | [4] |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material from a chemical spill kit to avoid raising dust.
-
Carefully collect the material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
